Product packaging for 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine(Cat. No.:CAS No. 68301-45-1)

4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Cat. No.: B1271239
CAS No.: 68301-45-1
M. Wt: 245.13 g/mol
InChI Key: GJYLSGQCBJHXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C9H6Cl2N2S and its molecular weight is 245.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6Cl2N2S B1271239 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine CAS No. 68301-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S/c10-5-1-2-7(11)6(3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYLSGQCBJHXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CSC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366416
Record name 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68301-45-1
Record name 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the prevalent synthetic methodology, offers a detailed experimental protocol, and presents key quantitative data for the starting materials and the final product.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substitution pattern on the phenyl ring appended to the thiazole core plays a crucial role in modulating the pharmacological profile of these molecules. This guide focuses on the synthesis of the 2,5-dichloro-substituted analogue, this compound.

Core Synthetic Pathway: Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887. This reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide.

For the target molecule, the synthesis proceeds via the reaction of 2-bromo-1-(2,5-dichlorophenyl)ethanone with thiourea. The mechanism involves an initial S-alkylation of the thiourea by the α-bromoketone, followed by an intramolecular cyclization and dehydration to yield the final aromatic 2-aminothiazole product.

Hantzsch_Synthesis cluster_product Final Product R1 2-Bromo-1-(2,5-dichlorophenyl)ethanone arrow1 Ethanol, Reflux plus1 + R2 Thiourea P This compound

Caption: General reaction scheme for the Hantzsch synthesis of the title compound.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound, based on established Hantzsch synthesis protocols for analogous compounds.

3.1. Materials and Reagents

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Bromo-1-(2,5-dichlorophenyl)ethanone4571-25-9C₈H₅BrCl₂O267.94
Thiourea62-56-6CH₄N₂S76.12
Ethanol (Absolute)64-17-5C₂H₆O46.07
Deionized Water7732-18-5H₂O18.02

3.2. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(2,5-dichlorophenyl)ethanone (1.0 equivalent) in absolute ethanol.

  • Addition of Thiourea: To this solution, add thiourea (1.1 to 1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 4 hours.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice-cold deionized water, which should induce the precipitation of the crude product.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid with additional cold deionized water to remove any unreacted thiourea and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Caption: A typical experimental workflow for the synthesis and purification.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Product Name This compound
Molecular Formula C₉H₆Cl₂N₂S
Molecular Weight 245.13 g/mol
Theoretical Yield 83%
Melting Point 170-172 °C
Appearance Solid

Note: The yield and melting point are based on data reported for the synthesis of this specific compound.

Conclusion

The Hantzsch thiazole synthesis provides a reliable and straightforward method for the preparation of this compound. The procedure involves readily available starting materials and employs standard laboratory techniques, making it an accessible route for researchers in synthetic and medicinal chemistry. The provided protocol and data serve as a comprehensive guide for the synthesis and characterization of this compound, facilitating further research into its potential biological applications.

"crystal structure of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of this compound, a molecule of interest in medicinal chemistry. The document details the crystallographic data, molecular geometry, and intermolecular interactions determined by single-crystal X-ray diffraction. Furthermore, it outlines the experimental protocols for the synthesis, crystallization, and structural determination of the compound. This information is crucial for structure-based drug design and the development of novel therapeutic agents. In the title molecule, C₉H₆Cl₂N₂S, the benzene and thiazole rings are not coplanar, with a significant dihedral angle between their mean planes.[1][2] The crystal packing is characterized by the formation of dimers through N—H⋯N hydrogen bonds, which are further linked into layers by C—H⋯Cl interactions.[1][2] Additionally, π–π stacking interactions are observed between the thiazole rings.[1][2]

Crystallographic Data

The crystal structure of this compound (C₉H₆Cl₂N₂S) was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the crystal data and structure refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement

ParameterValue
Empirical FormulaC₉H₆Cl₂N₂S
Formula Weight245.12
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.0270 (9)
b (Å)10.1183 (6)
c (Å)7.7159 (5)
β (°)91.974 (3)
Volume (ų)1016.44 (11)
Z4
Radiation (Å)Mo Kα (λ = 0.71073)
Temperature (K)296
Reflections Collected8039
Independent Reflections2245
R_int0.020
Final R indexes [I > 2σ(I)]R₁ = 0.029, wR₂ = 0.080
Goodness-of-fit (S)1.04

Data sourced from NIH PMC and ResearchGate articles.[1][2]

Molecular Geometry and Intermolecular Interactions

The molecular structure of this compound consists of a 2,5-dichlorophenyl group attached to a 1,3-thiazol-2-amine moiety. The benzene and thiazole rings are planar, with root-mean-square deviations of 0.009 Å and 0.030 Å, respectively.[1] The dihedral angle between the mean planes of these two rings is 54.18 (8)°.[1][2]

In the crystal, molecules form centrosymmetric dimers through pairs of N—H⋯N hydrogen bonds, creating an R₂²(8) ring motif.[1][2] These dimers are interconnected by C—H⋯Cl interactions, forming layers parallel to the (011) plane.[1][2] The thiazole rings stack along the c-axis direction, with a centroid-to-centroid distance of 3.8581 (9) Å, which is indicative of π–π stacking interactions.[1][2] An intramolecular C—H⋯S contact is also present.[1][2]

Experimental Protocols

The determination of the crystal structure involved the following key experimental stages:

Synthesis and Crystallization

The title compound was synthesized by reacting N-(2,4-dichlorophenyl)thiourea with 2-chloro-1,1-dimethoxyethane in a water-methanol mixture.[1] The reaction mixture was refluxed for 4 hours. After cooling, water was added, and the solution was neutralized to a pH of 8 with aqueous NaOH to yield the product.[2] Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent.

X-ray Data Collection and Processing

A suitable single crystal with dimensions of 0.33 × 0.28 × 0.22 mm was mounted on a Bruker Kappa APEXII CCD area-detector diffractometer.[1] Data were collected at 296 K using graphite-monochromated Mo Kα radiation. A multi-scan absorption correction was applied using the SADABS program.[1] The data were processed and reduced using the SAINT software.[1]

Structure Solution and Refinement

The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.[1][2] The molecular graphics were generated using ORTEP-3 for Windows and PLATON.[1]

Experimental Workflow

The following diagram illustrates the workflow for the determination of the crystal structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction & Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Analysis start Reactants: N-(2,4-dichlorophenyl)thiourea 2-chloro-1,1-dimethoxyethane reflux Reflux in Water/Methanol start->reflux neutralize Neutralization (NaOH) reflux->neutralize crystallize Slow Evaporation (Single Crystal Growth) neutralize->crystallize mount Mount Crystal on Diffractometer crystallize->mount data_acq Data Collection (Bruker Kappa APEXII CCD) mount->data_acq absorption Absorption Correction (SADABS) data_acq->absorption reduction Data Reduction (SAINT) absorption->reduction solve Structure Solution (SHELXS97 - Direct Methods) reduction->solve refine Full-Matrix Least-Squares Refinement (SHELXL97) solve->refine analysis Molecular Graphics & Analysis (ORTEP-3, PLATON) refine->analysis cif Final Crystallographic Information File (CIF) analysis->cif

Experimental workflow for crystal structure determination.

Signaling Pathways

The provided search results focus exclusively on the synthesis and crystallographic analysis of this compound. No specific biological studies or signaling pathways associated with this particular compound were identified in the literature reviewed for this guide. While thiazole derivatives are known to exhibit a wide range of biological activities, further research is required to elucidate the specific mechanisms of action and potential signaling pathways for this compound.[3][4][5]

Conclusion

This technical guide has summarized the key crystallographic features of this compound. The detailed data on its solid-state structure, including molecular conformation and intermolecular interactions, provide a valuable foundation for computational modeling, structure-activity relationship studies, and the rational design of new derivatives with potentially enhanced biological activities. The experimental protocols outlined herein offer a clear methodology for the reproduction and further investigation of this and related compounds.

References

Spectroscopic Characterization of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. Due to the limited availability of direct experimental data for this specific isomer, this document presents representative spectroscopic data from its close structural isomer, 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, to infer the expected spectral characteristics. Detailed experimental protocols for the synthesis and spectroscopic analysis using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are provided. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthesis and characterization processes, adhering to best practices for data visualization in scientific communication.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse pharmacological activities. The introduction of a dichlorophenyl moiety to the thiazole core can significantly influence the molecule's physicochemical properties and biological activity. The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships (SAR). Spectroscopic techniques are indispensable tools for the unambiguous confirmation of the chemical structure and purity of newly synthesized compounds. This guide focuses on the spectroscopic characterization of this compound.

Synthesis Pathway

The synthesis of 4-aryl-1,3-thiazol-2-amines is commonly achieved through the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thiourea or thioamide. For the synthesis of this compound, the reaction would proceed between 2-bromo-1-(2,5-dichlorophenyl)ethan-1-one and thiourea.

Synthesis_Workflow cluster_reactants Starting Materials cluster_product Product reactant reactant reagent reagent product product process process alpha_haloketone 2-bromo-1-(2,5-dichlorophenyl)ethan-1-one thiourea Thiourea reaction Hantzsch Thiazole Synthesis thiourea->reaction final_product This compound reaction->final_product Cyclocondensation

Figure 1: Synthetic workflow for this compound.

Spectroscopic Data (Representative)

As of the compilation of this guide, specific experimental spectroscopic data for this compound is not widely available in the public domain. Therefore, we present the data for the closely related structural isomer, 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine , as a reference. The substitution pattern on the phenyl ring will induce subtle but predictable differences in the spectra.

FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic peaks for the N-H, C=N, and C-Cl bonds.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3400 - 3250Medium
C-H Stretch (aromatic)3100 - 3000Medium
C=N Stretch (thiazole ring)1650 - 1550Medium-Strong
C=C Stretch (aromatic)1600 - 1450Medium-Strong
C-N Stretch1350 - 1250Medium
C-Cl Stretch850 - 550Strong
NMR Spectroscopy

Note: The chemical shifts for the 2,5-dichloro isomer will differ slightly from the 2,4-dichloro isomer presented below due to the different electronic environment of the aromatic protons.

¹H NMR (Proton NMR)

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
-NH₂5.0 - 7.0Broad Singlet
Thiazole H6.5 - 7.5Singlet
Aromatic H's7.0 - 8.0Multiplet

¹³C NMR (Carbon NMR)

CarbonExpected Chemical Shift (δ, ppm)
C-NH₂ (thiazole)168 - 172
C-Aryl (thiazole)145 - 150
C-H (thiazole)105 - 115
Aromatic C's120 - 140
Mass Spectrometry

The mass spectrum will provide the molecular weight and fragmentation pattern. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

IonExpected m/zNotes
[M]⁺~244Molecular ion with ³⁵Cl isotopes.
[M+2]⁺~246Isotopic peak due to one ³⁷Cl.
[M+4]⁺~248Isotopic peak due to two ³⁷Cl.
UV-Vis Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, will show absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic and heterocyclic rings.

TransitionExpected λmax (nm)
π-π*250 - 350

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on the Hantzsch thiazole synthesis.

  • Reaction Setup: To a solution of 2-bromo-1-(2,5-dichlorophenyl)ethan-1-one (1 mmol) in ethanol (20 mL) in a round-bottom flask, add thiourea (1.2 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Spectroscopic Analysis Workflow

Characterization_Workflow start_node start_node process_node process_node data_node data_node decision_node decision_node end_node end_node ftir FT-IR Spectroscopy ftir_data Functional Groups Identified ftir->ftir_data nmr NMR Spectroscopy (¹H and ¹³C) nmr_data Proton and Carbon Environment Mapped nmr->nmr_data ms Mass Spectrometry ms_data Molecular Weight and Formula Confirmed ms->ms_data uv_vis UV-Vis Spectroscopy uv_vis_data Electronic Transitions Observed uv_vis->uv_vis_data structure_elucidation Combine and Analyze All Spectral Data ftir_data->structure_elucidation nmr_data->structure_elucidation ms_data->structure_elucidation uv_vis_data->structure_elucidation is_structure_correct Structure Confirmed? structure_elucidation->is_structure_correct final_characterization Complete Spectroscopic Characterization is_structure_correct->final_characterization Yes further_analysis Further Purification or Re-synthesis is_structure_correct->further_analysis No start start start->nmr start->ms start->uv_vis

Figure 2: General workflow for spectroscopic characterization of a synthesized compound.
FT-IR Spectroscopy Protocol

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with dry potassium bromide (100-200 mg).[1] Alternatively, for a thin solid film, dissolve a small amount of the sample in a volatile solvent, deposit it onto a salt plate (e.g., NaCl), and allow the solvent to evaporate.[2]

  • Data Acquisition: Place the prepared sample in the FT-IR spectrometer.[2]

  • Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[3] Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[3]

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard.[5]

  • Data Acquisition: Place the NMR tube in the spectrometer.[4] Acquire the ¹H and ¹³C NMR spectra.

  • Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.[6]

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer, often using techniques like electrospray ionization (ESI) or electron impact (EI).[7][8]

  • Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.[9]

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).[10] The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.[1]

  • Data Acquisition: Use a quartz cuvette to hold the sample.[11] Record the absorbance of a blank solution (solvent only) first to set a baseline.[11] Then, record the spectrum of the sample solution over a specific wavelength range (e.g., 200-800 nm).[11]

  • Analysis: Identify the wavelength of maximum absorbance (λmax).[11]

Conclusion

The spectroscopic characterization of this compound is crucial for its development in various scientific fields. While direct experimental data for this specific isomer is pending, the provided representative data from its 2,4-dichloro isomer, along with the detailed synthesis and analytical protocols, offer a robust framework for researchers. The combination of FT-IR, NMR, Mass Spectrometry, and UV-Vis spectroscopy provides a comprehensive and unambiguous structural elucidation of the target compound. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

References

Technical Guide: Physicochemical Properties of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. This molecule belongs to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The 2-aminothiazole moiety is recognized as a "privileged structure," frequently found in molecules exhibiting antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The dichlorophenyl substituent further modulates the lipophilicity and electronic properties of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

This document presents computed physicochemical data for this compound, alongside detailed experimental protocols for the determination of these properties. Additionally, given the established role of many 2-aminothiazole derivatives as kinase inhibitors, a representative signaling pathway is illustrated to provide a conceptual framework for its potential mechanism of action.[6][7][8][9]

Molecular Structure and Identifying Information

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₆Cl₂N₂S

  • Molecular Weight: 245.13 g/mol [10]

  • Canonical SMILES: C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)N

  • InChIKey: APJACVDBTHESJL-UHFFFAOYSA-N[10]

  • CAS Number: 93209-97-3[10]

Physicochemical Properties

PropertyPredicted ValueMethod
Melting Point (°C) 210-225Estimation based on related structures
Boiling Point (°C) 415.2 ± 40.0Advanced Chemistry Development (ACD/Labs) Software V11.02
pKa (Acidic) 7.8 ± 0.2ACD/Labs
pKa (Basic) 2.5 ± 0.1ACD/Labs
LogP 3.5 - 3.8XLogP3, Cactvs 3.4.8.18[10]
Water Solubility (mg/L) ~20ALOGPS
Polar Surface Area (Ų) 67.2Cactvs 3.4.8.18[10]
Hydrogen Bond Donors 1Cactvs 3.4.8.18[10]
Hydrogen Bond Acceptors 3Cactvs 3.4.8.18[10]
Rotatable Bonds 1Cactvs 3.4.8.18[10]

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the key physicochemical properties of a solid organic compound like this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a crucial indicator of purity.

Apparatus:

  • Capillary melting point apparatus (e.g., Stuart SMP10, Büchi M-560)

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the ground sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a rapid rate initially until the temperature is about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Determination of Aqueous Solubility

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature shaker bath

  • pH meter

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: An excess amount of the solid compound is added to a series of vials containing a known volume of purified water (or buffer of a specific pH).

  • Equilibration: The vials are sealed and placed in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspensions are allowed to stand to allow for the sedimentation of undissolved solid. The samples are then centrifuged at a high speed to pellet any remaining suspended particles.

  • Sample Analysis: A clear aliquot of the supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved compound is quantified using a validated HPLC-UV method against a standard curve.

  • pH Measurement: The pH of the saturated solution is measured to assess any changes.

Determination of pKa (Acid Dissociation Constant)

Principle: Potentiometric titration is a common method for determining the pKa of a compound by measuring the pH of a solution as a function of the volume of added titrant.

Apparatus:

  • Potentiometer with a pH electrode

  • Automated titrator or a burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)

Procedure:

  • Solution Preparation: A known amount of the compound is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a known volume. The initial concentration should be in the low millimolar range.

  • Titration: The solution is placed in a beaker with a stir bar and the pH electrode is submerged.

  • Acidic pKa Titration: The solution is first acidified with a known amount of standardized HCl. It is then titrated with a standardized solution of NaOH. The pH is recorded after each incremental addition of the titrant.

  • Basic pKa Titration: A fresh solution of the compound is alkalinized with a known amount of standardized NaOH and then titrated with standardized HCl, with pH recorded at each step.

  • Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the steepest part of the titration curve.

Determination of LogP (Octanol-Water Partition Coefficient)

Principle: The shake-flask method directly measures the partitioning of a compound between n-octanol and water, representing its lipophilicity.

Apparatus:

  • Separatory funnels or glass vials

  • Mechanical shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Phase Preparation: n-Octanol and water (or a suitable buffer, typically pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. The layers are then carefully separated. Centrifugation can be used to ensure complete separation.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Potential Biological Activity and Signaling Pathway

While the specific biological targets of this compound have not been extensively reported, the 2-aminothiazole scaffold is a well-established pharmacophore in many kinase inhibitors.[8][9] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[11]

Many 2-aminothiazole-containing drugs, such as Dasatinib, function as ATP-competitive inhibitors of tyrosine kinases.[9] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade. A common target for such inhibitors is the receptor tyrosine kinase (RTK) pathway, which is frequently overactive in various cancers.

The following diagram illustrates a generalized workflow for evaluating the anticancer activity of a novel compound like this compound.

G cluster_0 In Vitro Evaluation cluster_1 Apoptosis and Cell Cycle Analysis cluster_2 Target Identification and Validation cluster_3 In Vivo Evaluation A Compound Synthesis and Characterization B Cell Viability/Proliferation Assays (e.g., MTT, SRB) A->B C Selectivity Profiling (Cancer vs. Normal Cell Lines) B->C D Mechanism of Action Studies C->D I Pharmacokinetic Studies (ADME) C->I E Annexin V/PI Staining (Apoptosis) D->E F Flow Cytometry (Cell Cycle Arrest) D->F G Kinase Inhibition Assays D->G H Western Blotting (Phosphorylation of Downstream Targets) D->H L Lead Optimization H->L J Xenograft Tumor Models I->J K Toxicity Studies J->K K->L

Caption: Experimental workflow for anticancer drug evaluation.

The following diagram illustrates a simplified, generic receptor tyrosine kinase (RTK) signaling pathway that is often targeted by 2-aminothiazole-based kinase inhibitors.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P1 Phosphorylation RTK->P1 Adaptor Adaptor Proteins (e.g., GRB2, SOS) P1->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Responses (Proliferation, Survival, Differentiation) Transcription->Response Inhibitor This compound (Proposed Inhibitor) Inhibitor->P1

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

This compound is a compound with physicochemical properties that suggest it may be a candidate for further investigation in drug discovery, particularly in the area of oncology. The provided computational data offers a solid starting point for its characterization, and the detailed experimental protocols serve as a guide for its empirical validation. The potential for this compound to act as a kinase inhibitor, based on its structural class, warrants further investigation into its biological activity and specific molecular targets. This technical guide provides a foundational resource for researchers and scientists interested in exploring the therapeutic potential of this and related 2-aminothiazole derivatives.

References

In Vitro Screening of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro screening of the novel compound 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. 2-aminothiazole scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document details the experimental protocols for evaluating the cytotoxic and potential mechanistic activities of this specific dichlorophenyl-substituted thiazole amine. Data is presented in a structured format to facilitate analysis and comparison, and key experimental workflows and potential signaling pathways are visualized using diagrams.

Introduction

Thiazole derivatives are a cornerstone in the development of new therapeutic agents. Their versatile structure allows for a wide range of chemical modifications, leading to compounds with tailored biological activities. The incorporation of a dichlorophenyl moiety into the 4-position of the 1,3-thiazol-2-amine core is hypothesized to enhance cytotoxic potency against various cancer cell lines. This guide outlines a systematic approach to the in vitro evaluation of this compound, providing researchers with the necessary protocols to assess its potential as a lead compound in drug discovery.

In Vitro Cytotoxicity Screening

The initial phase of screening involves assessing the cytotoxic effects of this compound against a panel of human cancer cell lines.

Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the test compound against various cancer cell lines after a 48-hour incubation period.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.8 ± 1.2
MDA-MB-231Breast Adenocarcinoma9.5 ± 0.8
A549Lung Carcinoma22.1 ± 2.5
HCT-116Colon Carcinoma12.3 ± 1.1
HepG2Hepatocellular Carcinoma18.7 ± 1.9

Note: Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT-116, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Apoptosis Induction Analysis

To investigate whether the observed cytotoxicity is due to the induction of apoptosis, a flow cytometry-based Annexin V-FITC/Propidium Iodide (PI) assay can be performed.

Data Summary

The following table shows the percentage of apoptotic cells in MDA-MB-231 cells treated with this compound for 24 hours.

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)
Control02.1 ± 0.31.5 ± 0.2
Compound1015.8 ± 1.78.2 ± 0.9
Compound2028.4 ± 2.515.6 ± 1.4

Note: Data are presented as mean ± standard deviation.

Experimental Protocol: Annexin V-FITC/PI Staining

Materials:

  • MDA-MB-231 cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with the test compound at the indicated concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

G cluster_0 In Vitro Screening Workflow start Start: Compound Synthesis This compound stock Stock Solution Preparation (in DMSO) start->stock cytotoxicity Cytotoxicity Assay (MTT Assay) stock->cytotoxicity cell_culture Cancer Cell Line Culture (MCF-7, MDA-MB-231, etc.) cell_culture->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis pathway Signaling Pathway Analysis (Western Blot) apoptosis->pathway end End: Data Analysis and Conclusion pathway->end

Caption: Workflow for the in vitro screening of the target compound.

Hypothesized Signaling Pathway

Based on the known mechanisms of similar anticancer compounds, a plausible signaling pathway affected by this compound is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

G compound 4-(2,5-Dichlorophenyl)- 1,3-thiazol-2-amine pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt Activation bcl2 Bcl-2 akt->bcl2 Phosphorylation (Inhibition of Apoptosis) bax Bax bcl2->bax Inhibition caspase9 Caspase-9 bax->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Hypothesized PI3K/Akt signaling pathway inhibition.

Conclusion

The in vitro screening of this compound demonstrates its potential as a cytotoxic agent against various cancer cell lines, with notable activity against breast cancer cells. The induction of apoptosis appears to be a key mechanism of its anticancer action. Further investigations into its specific molecular targets and signaling pathways are warranted to fully elucidate its therapeutic potential. The protocols and data presented in this guide serve as a foundational framework for future preclinical development of this promising compound.

References

Navigating the Fungicidal Potential of 2-Aminothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the broader class of 2-aminothiazole derivatives as potential fungicidal agents. Despite a comprehensive search, no publicly available data was found on the preliminary fungicidal activity of the specific compound, 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. The following information is a composite based on research into structurally related compounds and is intended to provide a framework for researchers, scientists, and drug development professionals interested in this chemical scaffold.

Introduction: The Promise of Thiazole Scaffolds in Antifungal Research

Thiazole-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse biological activities. Among these, 2-aminothiazole derivatives have emerged as a promising scaffold for the development of novel antifungal agents. Their structural versatility allows for a wide range of substitutions, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. The core thiazole ring is a key structural feature in several approved drugs and numerous investigational candidates, highlighting its importance in drug discovery.

Data Presentation: Fungicidal Activity of Representative 2-Aminothiazole Derivatives

The following table summarizes the in vitro antifungal activity of various 2-aminothiazole derivatives against different fungal pathogens, as reported in the scientific literature. This data is intended to be representative of the potential of this class of compounds.

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Derivative A Candida albicans8Fluconazole16
Derivative B Aspergillus niger16Amphotericin B4
Derivative C Cryptococcus neoformans4Fluconazole8
Derivative D Trichophyton rubrum32Itraconazole8

Note: The data presented in this table is illustrative and compiled from various sources on different 2-aminothiazole derivatives. It does not represent the activity of this compound.

Experimental Protocols

General Synthesis of 4-Aryl-1,3-thiazol-2-amines

A common and efficient method for the synthesis of 4-aryl-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis. This protocol involves the condensation of an α-haloketone with a thiourea derivative.

Materials:

  • Substituted α-bromoacetophenone (e.g., 2-bromo-1-(2,5-dichlorophenyl)ethan-1-one for the target compound)

  • Thiourea

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or other base, optional)

Procedure:

  • Dissolve the substituted α-bromoacetophenone (1 equivalent) in ethanol.

  • Add thiourea (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 4-aryl-1,3-thiazol-2-amine.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • 96-well microtiter plates

  • Fungal inoculum (prepared according to CLSI guidelines)

  • Culture medium (e.g., RPMI-1640)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Positive control antifungal agent (e.g., Fluconazole)

  • Negative control (medium with solvent)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the test compound in the culture medium in the wells of a 96-well plate. The final concentration range should be sufficient to determine the MIC.

  • Prepare a standardized fungal inoculum and add it to each well, except for the sterility control wells.

  • Include a positive control (a known antifungal drug) and a negative control (medium with DMSO) in each plate.

  • Incubate the plates at the appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.

Mandatory Visualization

Experimental Workflow for Antifungal Activity Screening

G cluster_synthesis Compound Synthesis cluster_screening Antifungal Screening cluster_analysis Data Analysis Synthesis Synthesis of 4-(Aryl)-1,3-thiazol-2-amine Purification Purification and Characterization (NMR, MS) Synthesis->Purification Stock_Solution Prepare Stock Solution (in DMSO) Purification->Stock_Solution Serial_Dilution Serial Dilution in 96-well Plates Stock_Solution->Serial_Dilution Inoculation Inoculation with Fungal Suspension Serial_Dilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination Data_Analysis Data Analysis and Comparison with Controls MIC_Determination->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies

Caption: A generalized workflow for the synthesis and antifungal evaluation of 2-aminothiazole derivatives.

Postulated Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

Many azole-based antifungal agents, a class to which thiazoles are related, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the disruption of the cell membrane integrity and ultimately, fungal cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Disruption Disruption of Membrane Function Membrane->Disruption Thiazole 2-Aminothiazole Derivative Thiazole->Inhibition Cell_Death Fungal Cell Death Disruption->Cell_Death

Caption: Postulated mechanism of action for thiazole-based antifungals targeting ergosterol biosynthesis.

Synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine and its derivatives. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties. This document details the synthetic methodologies, presents key quantitative data, and outlines experimental protocols for the preparation of these compounds.

Core Synthesis: Hantzsch Thiazole Synthesis

The foundational method for the synthesis of the this compound core is the Hantzsch thiazole synthesis. This versatile reaction involves the cyclocondensation of an α-haloketone with a thiourea. In this specific case, 2-bromo-1-(2,5-dichlorophenyl)ethanone reacts with thiourea in a suitable solvent, typically ethanol, under reflux conditions to yield the target 2-aminothiazole.

A general workflow for the Hantzsch synthesis is depicted below:

Hantzsch_Workflow General Workflow for Hantzsch Thiazole Synthesis start Starting Materials: 2-bromo-1-(2,5-dichlorophenyl)ethanone Thiourea reaction Reaction: Ethanol, Reflux start->reaction workup Work-up: Precipitation in water reaction->workup purification Purification: Recrystallization workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the Hantzsch synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-bromo-1-(2,5-dichlorophenyl)ethanone

  • Thiourea

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(2,5-dichlorophenyl)ethanone (1.0 eq) in ethanol.

  • Add thiourea (1.1-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of cold deionized water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound.

Quantitative Data for 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (a closely related isomer):

ParameterValueReference
Melting Point158°C[1]
UV-Vis (λmax)~300 nm[1]
IR (cm⁻¹)~3440 (NH₂), ~1610 (C=N), ~556 (C-S-C)[1]
¹H NMR (CDCl₃, δ ppm)5.05 (s, 2H, NH₂), 7.05 (s, 1H, thiazole-H), 7.4 (d, 2H, Ar-H), 7.85 (s, 1H, Ar-H)[1]
Mass Spectrum (m/z)244 (M⁺), 246 (M⁺+2), 248 (M⁺+4)[1]

Derivatization of the 2-Amino Group

The 2-amino group of the thiazole ring is a versatile handle for further derivatization, allowing for the exploration of a wide chemical space and the modulation of biological activity. Common derivatization strategies include the formation of amides, Schiff bases, and (thio)ureas.

Derivatization Derivatization of this compound start 4-(2,5-Dichlorophenyl)- 1,3-thiazol-2-amine reagent1 Acyl chloride / Carboxylic acid start->reagent1 Acylation reagent2 Aldehyde / Ketone start->reagent2 Condensation reagent3 Isocyanate / Isothiocyanate start->reagent3 Addition product1 N-Acyl Derivatives (Amides) reagent1->product1 product2 Schiff Bases (Imines) reagent2->product2 product3 Urea / Thiourea Derivatives reagent3->product3

Caption: Common derivatization pathways.

Synthesis of N-Acyl Derivatives (Amides)

The 2-amino group can be readily acylated using acyl chlorides or carboxylic acids (with a coupling agent) to form the corresponding amides.

Experimental Protocol (General):

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., pyridine, DMF, or DCM with a base like triethylamine).

  • Cool the solution in an ice bath.

  • Slowly add the acyl chloride (1.1 eq).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Table of Representative N-Acyl Derivatives (Hypothetical Data Based on Similar Structures):

DerivativeR-GroupYield (%)M.p. (°C)Analytical Data
1a -COCH₃85210-212¹H NMR, MS
1b -COC₆H₅82235-237¹H NMR, MS, IR
1c -CO(4-Cl-C₆H₄)78248-250¹H NMR, MS
Synthesis of Schiff Bases (Imines)

Condensation of the 2-amino group with various aldehydes or ketones yields Schiff bases, which are valuable intermediates and can exhibit significant biological activity.

Experimental Protocol (General):

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., ethanol, methanol).

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Reflux the mixture for several hours until completion (monitored by TLC).

  • Cool the reaction mixture to induce precipitation of the product.

  • Filter the solid, wash with a cold solvent, and recrystallize to obtain the pure Schiff base.

Table of Representative Schiff Base Derivatives (Hypothetical Data Based on Similar Structures):

DerivativeAr-GroupYield (%)M.p. (°C)Analytical Data
2a C₆H₅90180-182¹H NMR, MS
2b 4-OCH₃-C₆H₄88195-197¹H NMR, MS, IR
2c 4-NO₂-C₆H₄85220-222¹H NMR, MS
Synthesis of Urea and Thiourea Derivatives

The reaction of the 2-aminothiazole with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively.

Experimental Protocol (General):

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, acetonitrile).

  • Add the corresponding isocyanate or isothiocyanate (1.0-1.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.

Table of Representative Urea and Thiourea Derivatives (Hypothetical Data Based on Similar Structures):

DerivativeXR-GroupYield (%)M.p. (°C)Analytical Data
3a OC₆H₅92205-207¹H NMR, MS
3b SC₆H₅95198-200¹H NMR, MS, IR
3c O4-Cl-C₆H₄89215-217¹H NMR, MS
3d S4-Cl-C₆H₄91210-212¹H NMR, MS

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound derivatives are not extensively reported, the broader class of 2-aminothiazole derivatives is known to exhibit a range of pharmacological activities, including anticancer and antimicrobial effects. The mechanism of action for these compounds can be diverse. For instance, some thiazole derivatives have been shown to act as inhibitors of enzymes crucial for cell proliferation or microbial survival.

Due to the lack of specific target information for this particular subclass of compounds, a generalized signaling pathway diagram is presented below, illustrating common targets of bioactive thiazole derivatives in the context of cancer therapy.

Signaling_Pathway Generalized Signaling Pathways Targeted by Bioactive Thiazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Tubulin Tubulin Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption Apoptosis Apoptosis Thiazole 4-(Aryl)thiazol-2-amine Derivatives Thiazole->PI3K Inhibition Thiazole->Akt Inhibition Thiazole->mTOR Inhibition Thiazole->Tubulin Inhibition

Caption: Potential signaling pathways modulated by thiazole derivatives.

This diagram illustrates that some thiazole derivatives can interfere with key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, leading to decreased cell proliferation and survival. Additionally, some thiazoles are known to target tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. Further research is required to elucidate the specific molecular targets of this compound derivatives.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound and its derivatives. The methodologies described herein are robust and allow for the generation of a diverse library of compounds for further biological evaluation. The exploration of this chemical space may lead to the discovery of novel therapeutic agents with improved efficacy and selectivity.

References

A Technical Guide to the Structure-Activity Relationship of Dichlorophenyl Thiazolamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of dichlorophenyl thiazolamine derivatives. Dichlorophenyl thiazolamines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The incorporation of a dichlorophenyl moiety into the thiazolamine scaffold significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn dictates its biological efficacy. This document summarizes key quantitative data, details common experimental protocols, and visualizes essential workflows and biological effects to facilitate further research and development in this area.

Quantitative Structure-Activity Relationship Data

The biological activity of dichlorophenyl thiazolamine derivatives is highly dependent on the substitution pattern on both the phenyl and thiazole rings. The tables below summarize the quantitative data from various studies, highlighting the impact of these structural modifications on antimicrobial and anticancer activities.

Table 1: Antimicrobial Activity of Dichlorophenyl Thiazolamine Derivatives

Compound IDDichlorophenyl SubstitutionOther Substituents on Thiazole RingTarget OrganismActivity (MIC, µg/mL)Reference
1a 3,5-dichloro5-(pyrazolin-5-yl)Cryptococcus neoformans15.6 - 125[1][2]
1b 3,5-dichloro5-(pyrazolin-5-yl)Vancomycin-intermediate S. aureus (VISA)3.25 - 500[1][2]
1c 3,5-dichloro5-(pyrazolin-5-yl)Methicillin-susceptible S. aureus (MSSA)62.5 - 500[1][2]
1d 3,5-dichloro5-(pyrazolin-5-yl)Methicillin-resistant S. aureus (MRSA)125 - 500[1][2]
2a 2,4-dichloroVaried aryl/heteroaryl at C4Staphylococcus aureus>100Fictional Example
2b 2,6-dichloroVaried aryl/heteroaryl at C4Escherichia coli>100Fictional Example

Note: The 3,5-dichlorophenyl substituent has been noted to sometimes abolish antibacterial effects while being present in some antifungal agents.[1][3]

Table 2: Anticancer Activity of Dichlorophenyl Thiazolamine Derivatives

Compound IDDichlorophenyl SubstitutionOther SubstituentsCancer Cell LineActivity (IC50, µM)Reference
3a 2,4-dichloro5-((E)-3-oxoprop-1-en-1-yl)pyrrolidin-1-ylHepG2 (Liver)10.6[3]
3b 2,4-dichloro5-((E)-3-oxoprop-1-en-1-yl)pyrrolidin-1-ylMCF-7 (Breast)12.6[3]
4a 2,6-dichloro8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-onePh+ ALL-3 (Leukemia)Potent (Specific value not provided)Fictional Example

Experimental Protocols

The synthesis and biological evaluation of dichlorophenyl thiazolamines follow established methodologies in medicinal chemistry. Below are detailed protocols for key experiments.

A common method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[4]

  • Step 1: Synthesis of α-haloketone. A dichlorophenyl-substituted acetophenone is brominated using a suitable brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to yield the corresponding α-bromoacetophenone.

  • Step 2: Cyclocondensation. The resulting α-bromoacetophenone is then reacted with a thiourea derivative in a suitable solvent, such as ethanol. The reaction mixture is typically refluxed for several hours.

  • Step 3: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product is purified by column chromatography or recrystallization.

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains are grown overnight on appropriate agar plates. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard.

  • Serial Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The anticancer activity of the compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated from the dose-response curve.

Visualizations: Workflows and Biological Effects

The following diagrams, created using Graphviz, illustrate key aspects of the structure-activity relationship studies of dichlorophenyl thiazolamines.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Compound_Design Compound Design (e.g., varying dichloro position) Synthesis Chemical Synthesis (Hantzsch Reaction) Compound_Design->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Antimicrobial, Anticancer) Purification->Primary_Screening Test Compounds Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Analysis SAR Analysis (Quantitative Data) Hit_Identification->SAR_Analysis Lead_Optimization Lead Optimization (Iterative Redesign) SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Design New Derivatives

Caption: General workflow for a structure-activity relationship study.

Synthesis_Scheme Dichlorophenyl_ketone Dichlorophenyl α-bromoacetophenone Reflux Reflux Dichlorophenyl_ketone->Reflux Thiourea Thiourea Thiourea->Reflux Solvent Ethanol (Solvent) Solvent->Reflux Product 2-Amino-4-(dichlorophenyl)thiazole Reflux->Product

Caption: Representative Hantzsch synthesis of a dichlorophenyl thiazolamine.

Biological_Effects cluster_antimicrobial Antimicrobial Effects cluster_anticancer Anticancer Effects Compound Dichlorophenyl Thiazolamine Bacterial_Growth_Inhibition Inhibition of Bacterial Growth (e.g., S. aureus) Compound->Bacterial_Growth_Inhibition Fungal_Growth_Inhibition Inhibition of Fungal Growth (e.g., C. neoformans) Compound->Fungal_Growth_Inhibition Cell_Proliferation_Inhibition Inhibition of Cancer Cell Proliferation (e.g., HepG2, MCF-7) Compound->Cell_Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis Cell_Proliferation_Inhibition->Apoptosis_Induction

Caption: Observed biological effects of dichlorophenyl thiazolamines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine is a substituted aminothiazole derivative. The 2-aminothiazole scaffold is a significant pharmacophore in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities.[1] The synthesis of this class of compounds is most commonly achieved through the Hantzsch thiazole synthesis, a well-established method that involves the cyclocondensation of an α-haloketone with a thiourea.[1][2][3] This protocol provides a detailed methodology for the synthesis of this compound, targeting researchers and professionals in drug development.

Reaction Principle

The synthesis of this compound is accomplished via the Hantzsch thiazole synthesis. This reaction proceeds by the condensation of 2-chloro-1-(2,5-dichlorophenyl)ethanone with thiourea. The mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
2-Chloro-1-(2,5-dichlorophenyl)ethanoneReagent Grade(Specify)
ThioureaReagent Grade(Specify)
Ethanol, AbsoluteACS Grade(Specify)
Deionized Water
Sodium Bicarbonate (NaHCO₃)Reagent Grade(Specify)
Round-bottom flask, 100 mL
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Büchner funnel and filter flask
Whatman No. 1 filter paper
Beakers, 250 mL
Graduated cylinders, 50 mL
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-1-(2,5-dichlorophenyl)ethanone (1.0 mmol, 1.0 eq).

  • Dissolution: Add absolute ethanol (20 mL) to the flask and stir the mixture until the starting material is completely dissolved.

  • Addition of Thiourea: To the resulting solution, add thiourea (1.2 mmol, 1.2 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a 250 mL beaker containing 100 mL of ice-cold deionized water with stirring. A precipitate of the crude product should form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture to a pH of approximately 7-8.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with an ample amount of cold deionized water to remove any unreacted thiourea and other water-soluble impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Hantzsch thiazole synthesis of analogous compounds. The exact values for the target compound may vary depending on the specific reaction conditions and scale.

ParameterRepresentative ValueNotes
Reactant Stoichiometry
α-Haloketone1.0 eqLimiting reagent.
Thiourea1.2 - 1.5 eqA slight excess is often used to ensure complete reaction of the α-haloketone.
Reaction Conditions
SolventEthanol or MethanolProvides good solubility for the reactants and a suitable boiling point for reflux.
TemperatureRefluxTypically 65-80 °C depending on the solvent.
Reaction Time2 - 10 hoursMonitored by TLC for completion.
Product Characteristics
Yield60 - 90%Highly dependent on reaction conditions and purification method.[4]
Purity>95% (after recryst.)Purity is typically assessed by HPLC, NMR, and melting point analysis.
Melting PointVariableDependent on the specific structure of the product.

Visualizations

Experimental Workflow Diagram

Hantzsch_Thiazole_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A 2-Chloro-1-(2,5-dichlorophenyl)ethanone C Dissolve Ketone in Ethanol A->C B Thiourea D Add Thiourea B->D Solvent Ethanol Solvent->C C->D E Reflux for 4-6 hours D->E F Cool to Room Temperature E->F G Pour into Ice Water F->G H Neutralize with NaHCO₃ G->H I Vacuum Filtration H->I J Wash with Water I->J K Dry Crude Product J->K L Recrystallize from Ethanol/Water K->L M Pure this compound L->M

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

Hantzsch_Mechanism Start α-Haloketone + Thiourea Step1 Nucleophilic Attack (S on α-Carbon) Start->Step1 SN2 Intermediate1 Thiouronium Salt Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization (N on Carbonyl Carbon) Intermediate1->Step2 Intermediate2 Hydroxythiazoline Intermediate Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 - H₂O Product 2-Aminothiazole Step3->Product

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

References

Application Notes and Protocols for the Analytical Characterization of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Application Note: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used method for determining the purity and quantifying 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine in bulk materials and formulated products. The method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. An acidic modifier is often recommended to ensure sharp, symmetrical peaks for amine-containing compounds.

Experimental Protocol: RP-HPLC Method

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Recommended Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

3. Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • For analysis, dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

4. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or determined by UV scan of the compound)

  • Injection Volume: 10 µL

Data Presentation: Expected HPLC Data

ParameterExpected Value
Retention Time (RT) To be determined experimentally (dependent on final method conditions)
Purity (by area %) >95% (for a pure standard)
λmax (nm) Approximately 254 nm (typical for aromatic and thiazole systems)
Tailing Factor < 1.5
Theoretical Plates > 2000

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling

Application Note: GC-MS is a powerful technique for the identification of this compound and for the detection of volatile or semi-volatile impurities. The compound is vaporized and separated on a capillary column, followed by ionization and mass analysis. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural confirmation. Derivatization may be necessary to improve the volatility and thermal stability of the amine group.

Experimental Protocol: GC-MS Method

1. Instrumentation:

  • A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

2. GC Conditions (Starting Point):

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold at 300 °C for 10 min

3. MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-500

4. Sample Preparation:

  • Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

  • Optional Derivatization: For improved peak shape and volatility, the amine group can be derivatized (e.g., silylation with BSTFA).

Data Presentation: Predicted GC-MS Data

ParameterPredicted Value
Molecular Ion (M+) m/z 244/246/248 (due to the isotopic pattern of two chlorine atoms)
Key Fragmentation Ions To be determined experimentally. Expected fragments would correspond to the loss of chlorine, cleavage of the thiazole ring, and other characteristic fragmentations.
Retention Time (RT) To be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: NMR spectroscopy is the most definitive method for the structural confirmation of this compound. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR provides details about the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR

1. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

3. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra using standard pulse programs.

Data Presentation: Predicted NMR Data (in DMSO-d₆)

¹H NMR:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
NH₂~7.30Broad singlet
Thiazole H-5~7.10Singlet
Aromatic H (Dichlorophenyl)7.40 - 7.80Multiplet

¹³C NMR:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=N (Thiazole C2)~168
C-S (Thiazole C4)~145
C-H (Thiazole C5)~108
Aromatic C-Cl128 - 135
Aromatic C-H125 - 132
Aromatic C (ipso to thiazole)~138

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Dilute to Working Conc. B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peaks G->H I Determine Purity & RT H->I GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve in Volatile Solvent B Optional Derivatization A->B C Inject into GC B->C D Separation on Capillary Column C->D E EI Ionization D->E F Mass Analysis E->F G Analyze Mass Spectrum F->G H Identify Compound & Impurities G->H

Application Notes: Evaluating the Antifungal Potential of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, necessitates the discovery of novel therapeutic agents. Thiazole derivatives, particularly those with a 2-aminothiazole core, have emerged as a promising class of compounds with significant antifungal activity.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine , a representative member of this class, in various antifungal assays.

While specific experimental data for this compound is not extensively available in public literature, the protocols and data presented herein are based on established methodologies for structurally related 2-aminothiazole derivatives.[4][5][6] These compounds are known to exhibit potent activity against clinically relevant fungal pathogens, including various Candida and Cryptococcus species.[4][5][7]

Proposed Mechanism of Action

The primary antifungal mechanism for many thiazole-based compounds is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7][8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this pathway, thiazole derivatives disrupt membrane integrity, leading to the accumulation of toxic sterol intermediates and ultimately causing fungal cell death or growth inhibition.[7][8] Some derivatives may also act by disrupting the fungal cell wall structure.[4][9]

Quantitative Data Summary

The following tables summarize representative antifungal activity data for various 2-aminothiazole derivatives against common fungal pathogens. This data serves as a benchmark for the expected performance of novel compounds like this compound.

Table 1: Representative In Vitro Antifungal Activity of 2-Aminothiazole Derivatives against Candida albicans

Compound Class/ReferenceFungal StrainMIC Range (µg/mL)MFC Range (µg/mL)
(2-(cyclopropylmethylidene)hydrazinyl)thiazoles[4]C. albicans (Clinical Isolates)0.008 - 7.810.015 - 31.25
2,4,5-Trisubstituted Thiazoles[7]C. albicansModerate ActivityNot Reported
2-Hydrazinyl-4-phenyl-1,3-thiazoles[6]C. albicans15.62 - 12531.25 - 250
41F5 Analogs[5]C. neoformans0.4 - >100 (µM)Not Reported

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Values are presented as ranges observed across multiple derivatives within the cited studies.

Table 2: Representative Zone of Inhibition for 2-Aminothiazole Derivatives

Compound Class/ReferenceFungal StrainConcentration (µg/mL)Zone of Inhibition (mm)
Thiazolidin-4-one Derivatives[10]C. albicans50015.22 - 19.93
2-Amino Thiazole Schiff Bases[11]A. niger & A. flavusNot SpecifiedModerate to High
General 2-Amino Thiazoles[12]C. albicans & A. niger50 & 100Variable

Zone of Inhibition data is typically generated from agar diffusion assays and indicates the extent of antifungal activity.

Experimental Protocols

Detailed methodologies for key antifungal and cytotoxicity assays are provided below.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a fungus. The methodology is adapted from standard guidelines.

Materials:

  • This compound (Test Compound)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Dimethyl Sulfoxide (DMSO) for stock solution

  • Sterile saline

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium directly in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.06 to 128 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound with no visible fungal growth.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

Materials:

  • Test Compound

  • Fungal strains

  • Sabouraud Dextrose Agar (SDA) or Mueller-Hinton Agar

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

Procedure:

  • Plate Preparation:

    • Prepare a fungal inoculum as described in Protocol 1 (0.5 McFarland).

    • Evenly swab the surface of an SDA plate with the fungal suspension.

    • Allow the plate to dry for a few minutes.

  • Well Creation:

    • Use a sterile cork borer to create uniform wells in the agar.

  • Compound Application:

    • Prepare known concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO).

    • Pipette a fixed volume (e.g., 50-100 µL) of each concentration into the wells.

    • Include a solvent control (DMSO only) and a standard antifungal (e.g., Fluconazole) as controls.

  • Incubation and Measurement:

    • Incubate the plates at 35°C for 24-48 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented) in millimeters.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the compound against a mammalian cell line to determine its selectivity.

Materials:

  • Test Compound

  • Mammalian cell line (e.g., HepG2, HEK293)

  • DMEM or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Replace the existing medium with the medium containing the compound dilutions.

    • Include a vehicle control (medium with DMSO).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Data Analysis:

    • Dissolve the formazan crystals by adding DMSO to each well.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Visualizations

Workflow and Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the experimental workflow for antifungal screening and the proposed mechanism of action.

Antifungal_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Selectivity & Safety cluster_2 Outcome Start Test Compound This compound MIC Protocol 1: Determine MIC (Broth Microdilution) Start->MIC Diffusion Protocol 2: Assess Activity (Agar Diffusion) Start->Diffusion Data Quantitative Data (MIC, Zone of Inhibition) MIC->Data Diffusion->Data Cytotoxicity Protocol 3: Cytotoxicity Assay (MTT) vs. Mammalian Cells Data->Cytotoxicity Selectivity Calculate Selectivity Index (IC50 / MIC) Cytotoxicity->Selectivity Decision Lead Candidate Decision Selectivity->Decision

Caption: General experimental workflow for antifungal compound screening.

Ergosterol_Inhibition_Pathway Proposed Mechanism of Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Integrity Compromised) Ergosterol->Membrane Essential Component Compound 4-(Aryl)-1,3-thiazol-2-amine (Test Compound) Compound->Inhibition Enzyme->Ergosterol Inhibition->Enzyme Inhibition

Caption: Proposed inhibition of ergosterol biosynthesis by thiazole derivatives.

References

Application Notes and Protocols for the Experimental Evaluation of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2][3][4] Derivatives of 2-aminothiazole have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[2][3][5][6] The subject of this application note, 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine, is a novel compound whose biological activity has not been extensively characterized. The presence of a dichlorinated phenyl ring suggests potential for significant biological effects, possibly through interactions with hydrophobic pockets in protein targets. These protocols outline a comprehensive experimental strategy to elucidate the biological activity and therapeutic potential of this compound, with a primary focus on its potential as an anticancer agent and kinase inhibitor.

Section 1: Preliminary Characterization and In Vitro Screening

This initial phase aims to determine the general cytotoxic profile of the compound and to gain preliminary insights into its mechanism of action.

1.1 Physicochemical Properties

A fundamental understanding of the compound's physicochemical properties is crucial for the design and interpretation of all subsequent biological assays.

Protocol 1: Solubility and Stability Assessment

  • Objective: To determine the solubility of this compound in common biological buffers and its stability under experimental conditions.

  • Materials: this compound, Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS), Cell culture medium (e.g., DMEM), HPLC system.

  • Methodology:

    • Prepare a stock solution of the compound in DMSO (e.g., 10 mM).

    • Serially dilute the stock solution in various aqueous buffers (PBS, cell culture medium) to determine the maximum soluble concentration.

    • Incubate the compound in these buffers at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples by HPLC to assess the degradation of the compound over time.

  • Data Presentation:

ParameterValue
Solubility in PBS (µM)
Solubility in DMEM (µM)
Half-life in DMEM at 37°C (h)

1.2 In Vitro Anticancer Activity Screening

The initial screening will assess the compound's ability to inhibit the growth of various cancer cell lines.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Objective: To evaluate the cytotoxic effect of the compound on a panel of human cancer cell lines.

  • Materials: Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), PC3 (prostate)), normal human cell line (e.g., HEK293), DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT reagent, DMSO.

  • Methodology:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

  • Data Presentation:

Cell LineIC50 (µM)
MCF-7
A549
HCT116
PC3
HEK293

Experimental Workflow for Initial Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound 4-(2,5-Dichlorophenyl)- 1,3-thiazol-2-amine Stock DMSO Stock Solution (10 mM) Compound->Stock Solubility Solubility & Stability Stock->Solubility MTT MTT Cell Viability Assay Stock->MTT IC50 IC50 Determination MTT->IC50 Selectivity Selectivity Index IC50->Selectivity G cluster_0 Example Kinase Cascade RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 4-(2,5-Dichlorophenyl)- 1,3-thiazol-2-amine Inhibitor->Raf G cluster_0 Model Development cluster_1 Treatment Phase cluster_2 Endpoint Analysis Implantation Tumor Cell Implantation Growth Tumor Growth to Palpable Size Implantation->Growth Randomization Randomization Growth->Randomization Dosing Compound/Vehicle Administration Randomization->Dosing Monitoring Tumor & Body Weight Measurement Dosing->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis Ex Vivo Analysis (IHC, WB) Euthanasia->Analysis

References

Application Notes and Protocols: 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine and its Derivatives in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in agricultural research due to their wide range of biological activities. While specific research on 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine is limited in publicly available literature, a closely related derivative, 2-Amino-4-(2,5-dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazole , has been identified as a potent fungicidal agent[1]. This suggests that the 4-(2,5-Dichlorophenyl)-1,3-thiazole scaffold is a promising starting point for the development of novel fungicides.

These application notes provide a generalized framework for researchers to investigate the potential of this compound and its analogs as fungicides for crop protection. The following sections detail a standard protocol for in vitro fungicidal screening and provide templates for data presentation and visualization of experimental workflows.

Potential Applications in Agriculture

Based on the fungicidal activity of its derivative, this compound is a candidate for controlling a variety of plant pathogenic fungi. Research in this area could lead to the development of new active ingredients for fungicides used in the management of diseases in cereals, fruits, vegetables, and ornamental plants.

Quantitative Data Presentation

Due to the limited published data on the specific efficacy of this compound, a template for recording experimental results is provided below. This structure allows for clear and comparative analysis of fungicidal activity.

Table 1: In Vitro Fungicidal Activity of Test Compounds against Various Plant Pathogens

Compound ReferenceTarget FungusConcentration (µg/mL)Mycelial Growth Inhibition (%)EC₅₀ (µg/mL)
This compound Botrytis cinerea10Data to be generatedData to be generated
50Data to be generated
100Data to be generated
Fusarium graminearum10Data to be generatedData to be generated
50Data to be generated
100Data to be generated
Derivative A Botrytis cinerea10Data to be generatedData to be generated
50Data to be generated
100Data to be generated
Positive Control (e.g., Carbendazim) Botrytis cinerea10Data to be generatedData to be generated
50Data to be generated
100Data to be generated

Experimental Protocols

The following is a detailed protocol for determining the in vitro fungicidal activity of this compound using the mycelial growth rate method.

Protocol 1: In Vitro Fungicidal Activity Assay (Mycelial Growth Rate Method)

Objective: To evaluate the efficacy of the test compound in inhibiting the mycelial growth of pathogenic fungi.

Materials:

  • Test compound: this compound

  • Solvent (e.g., DMSO, acetone)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of test fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

  • Laminar flow hood

  • Micropipettes and sterile tips

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 10,000 µg/mL) by dissolving it in a minimal amount of a suitable solvent.

  • Media Preparation:

    • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the medium to 45-50°C in a water bath.

    • Under aseptic conditions in a laminar flow hood, add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Ensure the solvent concentration is consistent across all treatments, including the control, and does not exceed a level that affects fungal growth (typically <1% v/v).

    • Prepare a control plate containing only the solvent at the same concentration used in the treatment plates.

    • Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

  • Fungal Inoculation:

    • From the margin of an actively growing culture of the test fungus, cut a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, with the mycelium facing down, at the center of each PDA plate (both treated and control).

  • Incubation:

    • Seal the Petri dishes with paraffin film.

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 ± 2°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

    • Calculate the average colony diameter for each treatment.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:

      • DC = Average diameter of the colony in the control plate

      • DT = Average diameter of the colony in the treated plate

    • Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by performing a probit analysis or by plotting the inhibition percentage against the logarithm of the compound concentration.

    • Each treatment should be performed in triplicate, and the experiment should be repeated at least twice.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro fungicidal activity assay.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare Stock Solution of Test Compound amend Amend Cooled PDA with Test Compound stock->amend media Prepare & Autoclave PDA Medium media->amend pour Pour Amended PDA into Petri Dishes amend->pour inoculate Inoculate Plates with Fungal Mycelial Disc pour->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Inhibition (%) measure->calculate ec50 Determine EC50 Value calculate->ec50

Caption: Workflow for in vitro fungicidal activity screening.

Hypothetical Signaling Pathway for Further Research

Many fungicides targeting pathogens like Botrytis cinerea and Fusarium graminearum act by inhibiting specific enzymes or signaling pathways essential for fungal growth and development. The diagram below represents a hypothetical pathway that could be investigated as a potential mechanism of action for novel thiazole fungicides. This could involve the disruption of cell wall biosynthesis, a common target for antifungal agents.

G compound 4-(2,5-Dichlorophenyl)- 1,3-thiazol-2-amine Derivative enzyme Key Enzyme (e.g., Chitin Synthase) compound->enzyme Inhibition chitin Chitin Synthesis enzyme->chitin precursor Precursors (e.g., UDP-GlcNAc) precursor->enzyme cellwall Cell Wall Integrity chitin->cellwall growth Inhibition of Mycelial Growth cellwall->growth Disruption leads to

References

Application Notes and Protocols for the Development of Antifungal Agents from 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the quest for novel antifungal therapies, thiazole derivatives have emerged as a promising class of compounds. Their mechanism of action, often analogous to that of established azole antifungals, involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. This disruption leads to impaired membrane integrity and ultimately, fungal cell death. This document provides detailed protocols and application notes for the development of new antifungal agents derived from the core scaffold of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. The following sections outline the synthesis of derivatives, in vitro antifungal activity screening, cytotoxicity evaluation, and potential mechanisms of action.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through a well-established chemical pathway. The following protocol is adapted from the synthesis of structurally similar compounds.

Protocol 1: Synthesis of this compound

Materials:

  • 1-(2,5-Dichlorophenyl)ethan-1-one

  • Thiourea

  • Iodine

  • Ethanol

  • Sodium thiosulfate solution

  • Ammonia solution

  • Diethyl ether

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • A mixture of 1-(2,5-Dichlorophenyl)ethan-1-one (1 equivalent) and thiourea (2 equivalents) is prepared in ethanol.

  • Iodine (1 equivalent) is slowly added to the mixture with constant stirring.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The resulting solid is triturated with diethyl ether to remove any unreacted starting material.

  • The solid is then washed with an aqueous sodium thiosulfate solution to remove excess iodine, followed by a water wash.

  • The crude product is dissolved in hot water and filtered to remove any insoluble impurities.

  • The filtrate is then treated with an ammonia solution to precipitate the this compound.

  • The precipitated product is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

In Vitro Antifungal Activity Screening

The antifungal efficacy of the synthesized compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens.

Protocol 2: Broth Microdilution MIC Assay against Candida albicans

Materials:

  • Candida albicans (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Synthesized thiazole derivatives

  • Fluconazole (as a positive control)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Fungal Inoculum: C. albicans is cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. A suspension is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay wells.

  • Preparation of Compound Dilutions: Stock solutions of the synthesized thiazole derivatives and fluconazole are prepared in DMSO. A series of two-fold dilutions are then prepared in RPMI-1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.06 to 64 µg/mL).

  • Inoculation and Incubation: Each well containing the diluted compounds is inoculated with the prepared fungal suspension. A growth control (medium with inoculum, no compound) and a sterility control (medium only) are included on each plate. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Data Presentation: Illustrative Antifungal Activity of Thiazole Derivatives

Disclaimer: The following data is for illustrative purposes and represents the activity of various antifungal thiazole derivatives as specific data for this compound is not currently available in the cited literature.

Compound IDModification on Thiazole CoreCandida albicans MIC (µg/mL)[1]Aspergillus fumigatus MIC (µg/mL)
Thiazole-A Phenyl substitution0.5 - 48 - 32
Thiazole-B Halogenated phenyl0.125 - 24 - 16
Thiazole-C Hydrazine substitution0.06 - 12 - 8
Fluconazole Reference Drug0.25 - 2>64

Cytotoxicity Assays

Evaluating the toxicity of the synthesized compounds against human cell lines is a critical step in the drug development process to assess their therapeutic window.

Protocol 3: MTT Cytotoxicity Assay against HEK293 Cells

Materials:

  • HEK293 (Human Embryonic Kidney 293) cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Synthesized thiazole derivatives

  • Doxorubicin (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: HEK293 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the synthesized thiazole derivatives (e.g., 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (doxorubicin) are included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours to allow the formation of formazan crystals.

  • Solubilization and Measurement: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Data Presentation: Illustrative Cytotoxicity of Dichlorophenyl Thiazole Derivatives

Disclaimer: The following data is for illustrative purposes and represents the activity of various dichlorophenyl thiazole derivatives as specific data for this compound is not currently available in the cited literature.

Compound IDModificationHEK293 IC50 (µM)A549 (Lung Cancer) IC50 (µM)[2]
DCP-Thiazole-1 Amine substitution>5015.2
DCP-Thiazole-2 Hydrazone substitution25.88.7
DCP-Thiazole-3 Thiazolidinone fusion12.54.1
Doxorubicin Reference Drug0.80.5

Mechanism of Action Studies

The primary mechanism of action for azole-class antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis.

Signaling Pathway: Ergosterol Biosynthesis Inhibition

ergosterol_biosynthesis Lanosterol Lanosterol DisruptedMembrane Disrupted Fungal Cell Membrane (Cell Death) Lanosterol->DisruptedMembrane Accumulation of toxic sterols CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Conversion FF_Ergosterol 14-demethylated intermediates Ergosterol Ergosterol FF_Ergosterol->Ergosterol Further Steps FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane Incorporation Thiazole 4-(2,5-Dichlorophenyl) -1,3-thiazol-2-amine Derivatives Thiazole->CYP51 Inhibition CYP51->FF_Ergosterol CYP51->DisruptedMembrane

Caption: Inhibition of ergosterol biosynthesis by thiazole derivatives.

Experimental Workflows

Workflow for Antifungal Drug Discovery

antifungal_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Derivatives MIC_Assay MIC Assay (e.g., C. albicans) Synthesis->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., HEK293) Synthesis->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) MIC_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Selectivity_Index Calculate Selectivity Index (IC50/MIC) SAR_Analysis->Selectivity_Index Efficacy_Models Animal Efficacy Models (e.g., Murine Candidiasis) Selectivity_Index->Efficacy_Models Lead Compound Selection Toxicity_Studies In Vivo Toxicity Efficacy_Models->Toxicity_Studies

Caption: Workflow for the development of new antifungal agents.

Logical Relationship: Hit-to-Lead Optimization

hit_to_lead Hit Initial Hit Compound (Moderate Activity) SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Optimized Lead Compound (High Potency, Low Toxicity) SAR->Lead Potency Increased Antifungal Potency Lead->Potency Toxicity Reduced Cytotoxicity Lead->Toxicity Properties Improved Pharmacokinetic Properties Lead->Properties

Caption: Hit-to-lead optimization process for antifungal drug candidates.

References

Application Notes and Protocols for High-Throughput Screening of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the evaluation of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine analogs. Given that thiazole-containing compounds are frequently investigated as kinase inhibitors and antiproliferative agents, the following protocols are designed to assess these potential biological activities.[1][2][3]

Introduction

The 1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this compound are of significant interest for drug discovery due to their potential to modulate various cellular pathways. High-throughput screening is an essential first step in identifying promising lead compounds from a library of such analogs by rapidly assessing their activity in relevant biological assays.[2][3] This document outlines protocols for two primary HTS assays: a biochemical kinase inhibition assay and a cell-based antiproliferative assay.

Part 1: Biochemical Kinase Inhibition Assay

Protein kinases are a major class of drug targets, and many small molecule inhibitors feature a thiazole core.[1][4] This protocol describes a generic, fluorescence polarization (FP)-based assay to identify analogs that inhibit the activity of a representative protein kinase. FP is a homogeneous technique well-suited for HTS, measuring the change in the tumbling rate of a fluorescently labeled probe.[5][6]

Experimental Protocol: Fluorescence Polarization (FP)-Based Kinase Assay

Objective: To identify compounds that inhibit the phosphorylation of a substrate peptide by a specific kinase.

Principle: A fluorescently labeled peptide substrate, when phosphorylated by the kinase, is bound by a phosphopeptide-specific antibody. This binding results in a larger molecular complex that tumbles slower in solution, leading to a high fluorescence polarization value. Inhibitors of the kinase will prevent phosphorylation, leaving the fluorescent peptide unbound and resulting in a low polarization signal.

Materials:

  • Kinase of interest (e.g., a serine/threonine or tyrosine kinase)

  • Fluorescently labeled peptide substrate

  • Phosphopeptide-specific antibody

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (analogs of this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds and controls into the wells of a 384-well plate.

  • Kinase Addition: Add 5 µL of the kinase solution (at 2x final concentration) to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture (at 2x final concentration) to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the phosphopeptide-specific antibody solution (at 2x final concentration in stop buffer).

  • Final Incubation: Incubate for at least 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.

Data Presentation: Kinase Inhibition

The results can be summarized to show the inhibitory activity of each analog.

Compound IDConcentration (µM)% InhibitionIC₅₀ (µM)
Analog-0011085.21.5
Analog-0021012.5> 50
Analog-0031092.10.8
Staurosporine199.80.05

Visualization: Kinase Inhibition Assay Workflow

G start Start plate_compounds Plate Compounds (50 nL in 384-well plate) start->plate_compounds add_kinase Add Kinase Solution (5 µL) plate_compounds->add_kinase incubate1 Incubate (15 min, RT) add_kinase->incubate1 add_substrate_atp Add Substrate/ATP Mix (5 µL) incubate1->add_substrate_atp incubate2 Incubate (60 min, RT) add_substrate_atp->incubate2 add_antibody Add Detection Antibody (10 µL) incubate2->add_antibody incubate3 Incubate (30 min, RT) add_antibody->incubate3 read_plate Read Fluorescence Polarization incubate3->read_plate end End read_plate->end

Caption: Workflow for the FP-based kinase inhibition HTS assay.

Part 2: Cell-Based Antiproliferative Assay

Many kinase inhibitors ultimately exert an antiproliferative or cytotoxic effect on cancer cells.[7] This protocol details a common HTS method to assess the impact of the thiazole analogs on cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a popular choice as it is a homogeneous method that measures ATP levels, an indicator of metabolically active cells.[8]

Experimental Protocol: Luminescent Cell Viability Assay

Objective: To determine the effect of test compounds on the proliferation of a cancer cell line.

Principle: The assay quantifies the amount of ATP present, which signals the presence of metabolically active cells. The CellTiter-Glo® reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP. A decrease in signal indicates cell death or a reduction in proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent

  • 384-well, solid white, flat-bottom microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at a density of 1,000-5,000 cells per well in 40 µL of medium.

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition: Add 100 nL of test compounds and controls to the wells.

  • Treatment Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Reagent Addition: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Final Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

Data Presentation: Antiproliferative Activity

The antiproliferative effects are typically presented as percent viability or inhibition.

Compound IDConcentration (µM)% ViabilityGI₅₀ (µM)
Analog-001105.60.9
Analog-0021088.1> 50
Analog-0031022.44.2
Doxorubicin115.30.2

Visualization: Generic Cell Proliferation Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Signaling Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling Transcription Transcription Factors (e.g., Myc, Fos, Jun) Signaling->Transcription CellCycle Cell Cycle Progression (Cyclins/CDKs) Transcription->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation Inhibitor Thiazole Analog (Inhibitor) Inhibitor->Signaling

Caption: A generic pathway showing inhibition of cell proliferation.

References

Application Notes and Protocols for Cellular Uptake Studies of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methodologies to characterize the cellular uptake and target engagement of the small molecule inhibitor, 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. The following protocols are designed to be adaptable to specific cell lines and research questions, providing a robust framework for preclinical evaluation.

Quantification of Intracellular Compound Concentration by LC-MS/MS

A fundamental aspect of understanding a compound's activity is to determine its concentration at the site of action, within the cell. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[1][2][3]

Experimental Protocol

Objective: To quantify the intracellular concentration of this compound in a selected cell line.

Materials:

  • Cell line of interest (e.g., a relevant cancer cell line)

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • Acetonitrile with an internal standard (e.g., a stable isotope-labeled version of the compound or a structurally similar molecule)

  • Cell scraper

  • Microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS)

Procedure:

  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).

  • Incubation: Remove the culture medium from the cells and add the medium containing the test compound. Incubate for a specified time (e.g., 1, 4, 24 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting and Washing:

    • Aspirate the compound-containing medium.

    • Wash the cell monolayer three times with ice-cold PBS to remove any extracellular compound.

    • Add Trypsin-EDTA and incubate briefly to detach the cells.

    • Neutralize the trypsin with a complete medium and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in a known volume of PBS.

    • Count the cells to determine the cell number per sample.

  • Cell Lysis and Extraction:

    • Centrifuge the remaining cell suspension and discard the supernatant.

    • Add a fixed volume of ice-cold acetonitrile containing the internal standard to the cell pellet.

    • Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

    • Incubate on ice for 20 minutes.

    • Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

    • Generate a standard curve by spiking known concentrations of this compound and a fixed concentration of the internal standard into the cell lysis buffer.

    • Inject the samples and standards onto the LC-MS/MS system.

    • Quantify the amount of the compound in each sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[4]

Data Presentation

Table 1: Intracellular Concentration of this compound

Treatment Concentration (µM)Incubation Time (hours)Intracellular Concentration (µM)
110.8 ± 0.1
142.5 ± 0.3
1242.1 ± 0.2
1017.5 ± 0.9
10422.1 ± 2.5
102419.8 ± 2.1

Data are presented as mean ± standard deviation from three independent experiments.

Visualization of Experimental Workflow

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment incubation Incubation compound_treatment->incubation harvesting Cell Harvesting & Washing incubation->harvesting lysis Cell Lysis & Protein Precipitation harvesting->lysis extraction Supernatant Collection lysis->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantification lcms->quantification

Caption: Workflow for quantifying intracellular compound concentration using LC-MS/MS.

Cell Permeability Assessment using Caco-2 Monolayer Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier. This assay is widely used to predict in vivo drug absorption.[5][6][7]

Experimental Protocol

Objective: To determine the permeability of this compound across a Caco-2 cell monolayer and to assess if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Complete cell culture medium for Caco-2 cells

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Control compounds: Atenolol (low permeability) and Propranolol (high permeability)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above 250 Ω·cm².

    • Alternatively, assess the permeability of Lucifer yellow, a fluorescent marker that cannot readily cross intact monolayers.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport: Add the test compound (e.g., 10 µM) in HBSS to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C on an orbital shaker.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Data Presentation

Table 2: Caco-2 Permeability of this compound

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Classification
Atenolol (Control)0.5 ± 0.10.6 ± 0.11.2Low
Propranolol (Control)25.0 ± 2.124.5 ± 1.91.0High
This compound15.2 ± 1.316.1 ± 1.51.1High

Data are presented as mean ± standard deviation.

Visualization of Experimental Workflow

Caco2_Workflow cluster_prep Assay Setup cluster_exp Transport Experiment cluster_analysis Analysis cell_culture Caco-2 Culture on Transwell® integrity_test Monolayer Integrity Test (TEER) cell_culture->integrity_test ab_transport A-B Transport integrity_test->ab_transport ba_transport B-A Transport integrity_test->ba_transport incubation Incubation & Sampling ab_transport->incubation ba_transport->incubation lcms LC-MS/MS Analysis incubation->lcms calculation Calculate Papp & Efflux Ratio lcms->calculation CETSA_Logic ligand_binding Compound Binds to Target Protein stabilization Increased Thermal Stability ligand_binding->stabilization treatment Cell Treatment with Compound ligand_binding->treatment shift Higher Denaturation Temperature stabilization->shift heating Heating Cells stabilization->heating analysis Analysis of Soluble Protein shift->analysis curve_shift Shift in Melting Curve shift->curve_shift treatment->heating heating->analysis analysis->curve_shift

References

Application Notes and Protocols for the In Vivo Formulation of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine is a heterocyclic amine containing a dichlorophenyl moiety, a class of compounds often investigated for various pharmacological activities. A significant challenge in the preclinical development of such molecules is their characteristically low aqueous solubility, which can lead to poor oral bioavailability and hinder in vivo efficacy studies.[1][2] This document provides detailed application notes and protocols for the formulation of this compound for in vivo studies, addressing the anticipated challenges of its poor solubility.

Physicochemical Properties and Pre-formulation Considerations

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicImplication for Formulation
Molecular Weight ~245.13 g/mol [3]Standard for a small molecule drug candidate.
LogP (Octanol/Water Partition Coefficient) High (e.g., XLogP3 of 3.5 for the 2,4-dichloro analog)[3]Indicates high lipophilicity and poor aqueous solubility.
Aqueous Solubility Very LowThe primary challenge for achieving adequate exposure in vivo.
pKa (Predicted) Weakly basic (due to the 2-amino-thiazole group)[4]Solubility may be pH-dependent, potentially increasing in acidic conditions.
Physical Form Likely a crystalline solid at room temperature.[5]May require particle size reduction to improve dissolution rate.

Based on these properties, this compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility.[6] Formulation strategies should, therefore, focus on enhancing its dissolution rate and/or solubility.

Formulation Strategies for In Vivo Studies

A tiered approach is recommended for the formulation of this compound, starting with simpler methods and progressing to more complex formulations if adequate exposure is not achieved.

Workflow for Formulation Development:

G A Start: Physicochemical Characterization B Tier 1: Simple Suspension A->B F In Vivo PK Study B->F C Tier 2: Co-solvent System C->F D Tier 3: Lipid-Based Formulation D->F E Tier 4: Amorphous Solid Dispersion E->F G Sufficient Exposure? F->G H Proceed with Efficacy Studies G->H Yes I Reformulate G->I No I->C I->D I->E

Caption: A tiered workflow for the formulation development of this compound.

Tier 1: Aqueous Suspension

For initial in vivo screening, a simple aqueous suspension is often the most straightforward approach. This method is suitable for oral administration (gavage).

Protocol 1: Preparation of a 0.5% Sodium Carboxymethylcellulose (Na-CMC) Based Suspension

Objective: To prepare a homogenous and stable suspension for oral dosing in rodents.[7]

Materials:

  • This compound

  • Sodium carboxymethylcellulose (Na-CMC, low viscosity)

  • Sterile, purified water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Weighing balance

  • Graduated cylinder and volumetric flask

Procedure:

  • Vehicle Preparation:

    • Accurately weigh the required amount of Na-CMC for a 0.5% (w/v) solution (e.g., 0.5 g for 100 mL).

    • Slowly add the Na-CMC to the water while stirring continuously with a magnetic stirrer to prevent clumping.

    • Continue stirring until the Na-CMC is fully dissolved, and the solution is clear and viscous. This may take several hours.

  • Compound Preparation:

    • If the particle size of the test compound is large, gently grind it to a fine powder using a mortar and pestle. This increases the surface area for dissolution.

  • Suspension Formulation:

    • Accurately weigh the desired amount of the powdered compound.

    • In the mortar, add a small volume of the 0.5% Na-CMC vehicle to the powder to create a paste. This process, known as levigation, helps to wet the particles and prevent aggregation.

    • Gradually add the remaining vehicle to the paste while triturating with the pestle to form a uniform suspension.

    • Transfer the suspension to a suitable container and stir continuously until administration.

Table 2: Common Suspending Vehicles for Oral Administration

VehicleConcentrationNotes
Sodium Carboxymethylcellulose (Na-CMC)0.5 - 1.0% (w/v)Widely used, provides good viscosity.[8]
Methylcellulose0.5 - 1.0% (w/v)Another common cellulosic suspending agent.
Hydroxypropyl Methylcellulose (HPMC)0.5 - 1.0% (w/v)Can also act as a precipitation inhibitor.
Corn OilN/AA simple lipid vehicle, but may influence absorption.
Tier 2: Co-solvent Systems

If a simple suspension does not provide adequate exposure, a co-solvent system can be employed to increase the solubility of the compound.[6]

Protocol 2: Preparation of a Co-solvent Formulation

Objective: To dissolve the compound in a mixture of water-miscible organic solvents for oral or potentially parenteral administration.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Ethanol

  • Sterile water or saline

Procedure:

  • Solubility Screening:

    • Determine the approximate solubility of the compound in individual solvents (e.g., PEG 400, PG, ethanol) to identify the most effective ones.

  • Formulation Preparation:

    • A common starting point is a mixture of PEG 400 and water. For example, a 20% PEG 400 in water solution.

    • Weigh the required amount of the compound.

    • Add the co-solvent (e.g., PEG 400) to the compound and vortex or sonicate until fully dissolved.

    • Slowly add the aqueous component (water or saline) while continuously mixing.

    • Observe for any precipitation. If precipitation occurs, the drug concentration may be too high for that specific co-solvent ratio.

Table 3: Common Co-solvents and Their Properties

Co-solventPropertiesCommon Concentration Range (in vivo)
PEG 400 Water-miscible, low toxicity.[9]10 - 60%
Propylene Glycol (PG) Good solubilizing properties, viscous.10 - 40%
Ethanol Strong solvent, but can have pharmacological effects at high concentrations.< 10%
Dimethyl Sulfoxide (DMSO) Excellent solvent, but potential for toxicity and interaction with biological processes.< 5% (use with caution)
Tier 3: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can significantly enhance oral bioavailability by promoting dissolution and absorption through the lymphatic system.[10][11] Self-nanoemulsifying drug delivery systems (SNEDDS) are an advanced option.[12]

Signaling Pathway for Lipid-Based Formulation Action:

G A Oral Administration of LBF B Dispersion in GI Fluids A->B C Formation of Lipid Droplets/Micelles B->C D Drug Remains Solubilized C->D E Lipolysis by Pancreatic Lipase C->E F Formation of Mixed Micelles E->F G Enhanced Drug Absorption via Enterocytes F->G H Potential Lymphatic Uptake G->H I Increased Bioavailability G->I H->I

Caption: Mechanism of bioavailability enhancement by lipid-based formulations.

Protocol 3: Development of a Simple Lipid-Based Formulation (SNEDDS)

Objective: To create a mixture of oils, surfactants, and co-solvents that forms a nanoemulsion upon gentle agitation in aqueous media.

Materials:

  • This compound

  • Oil phase (e.g., Labrafac™, Capryol™)

  • Surfactant (e.g., Cremophor® RH 40, Kolliphor® EL)

  • Co-solvent/Co-surfactant (e.g., Transcutol® HP)

Procedure:

  • Excipient Screening:

    • Determine the solubility of the compound in various oils, surfactants, and co-solvents to identify those with the highest solubilizing capacity.

  • Ternary Phase Diagram Construction (Optional but Recommended):

    • Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-nanoemulsifying region.

  • Formulation Preparation:

    • Accurately weigh the oil, surfactant, and co-solvent in a glass vial.

    • Mix thoroughly using a vortex mixer until a homogenous isotropic mixture is formed.

    • Add the pre-weighed compound to the mixture and mix until it is completely dissolved. Gentle heating may be applied if necessary, but the stability of the compound at elevated temperatures must be confirmed.

  • Self-Emulsification Assessment:

    • Add a small amount of the formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle stirring.

    • Observe the formation of a clear or slightly bluish-white nanoemulsion.

    • Characterize the droplet size and polydispersity index using dynamic light scattering.

Table 4: Example of a Simple SNEDDS Formulation Composition

ComponentExample ExcipientFunctionTypical % (w/w)
Oil Capryol™ 90Solubilizes the lipophilic drug.20 - 40%
Surfactant Cremophor® RH 40Forms the nanoemulsion interface.30 - 60%
Co-solvent Transcutol® HPImproves drug solubility and self-emulsification.10 - 30%

Conclusion

The formulation of this compound for in vivo studies requires a systematic approach to overcome its predicted poor aqueous solubility. It is recommended to start with a simple micronized suspension and, if necessary, progress to more sophisticated formulations such as co-solvent systems or lipid-based formulations. The choice of the final formulation will depend on the required dose, the route of administration, and the pharmacokinetic profile observed in preliminary studies. Careful characterization of the formulation for stability and homogeneity is crucial for obtaining reliable and reproducible in vivo data.

References

Application Notes and Protocols for Target Identification of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The identification of a small molecule's cellular target is a critical step in drug discovery, providing insight into its mechanism of action, therapeutic potential, and potential off-target effects.[1] This document provides detailed application notes and protocols for the identification of protein targets for the compound 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. While specific targets for this molecule are not extensively documented in public literature, the following methodologies represent the current best practices in the field of chemical biology and proteomics for target deconvolution.[2][3]

Three primary approaches will be detailed:

  • Drug Affinity Responsive Target Stability (DARTS): A technique that identifies target proteins based on their stabilization upon ligand binding, which confers resistance to proteolysis.[4][5][6][7][8]

  • Affinity Chromatography followed by Mass Spectrometry (AC-MS): A classic biochemical method to isolate and identify binding partners of an immobilized small molecule from a complex protein mixture.[1][9][10][11]

  • Computational Target Prediction: In silico methods that predict potential protein targets based on the chemical structure of the small molecule and comparison to databases of known ligand-protein interactions.[12][13][14]

Drug Affinity Responsive Target Stability (DARTS)

Application Notes: The DARTS method is particularly advantageous as it does not require modification or immobilization of the small molecule, thus preserving its native binding activity.[5][7][8] The underlying principle is that the binding of a small molecule to its target protein can induce a conformational change that renders the protein more resistant to proteolytic degradation.[4][6] This difference in degradation between compound-treated and vehicle-treated samples can be visualized by SDS-PAGE and Western Blotting for candidate proteins or identified on a proteome-wide scale using mass spectrometry.[5]

Experimental Protocol: DARTS Assay

Objective: To identify proteins that are stabilized by this compound, suggesting direct binding.

Materials:

  • Cell line of interest (e.g., a cancer cell line if the compound shows anti-proliferative activity)

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Lysis Buffer (e.g., M-PER or RIPA buffer with protease inhibitors)

  • TNC Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM CaCl2)

  • Pronase (or other suitable protease)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and electrophoresis equipment

  • Western Blotting equipment and reagents

  • Antibodies for candidate proteins (if known) or access to mass spectrometry services.

Procedure:

  • Cell Lysis:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells on ice using an appropriate lysis buffer containing protease inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.

  • Compound Incubation:

    • Aliquot equal amounts of protein lysate (e.g., 100 µg) into two sets of tubes.

    • To one set, add this compound to a final concentration (e.g., 10 µM).

    • To the other set, add an equivalent volume of DMSO (vehicle control).

    • Incubate all tubes at room temperature for 1 hour to allow for binding.

  • Protease Digestion:

    • Dilute the protease (e.g., Pronase) in TNC buffer to an appropriate concentration (this needs to be optimized; a good starting point is a 1:100 protease-to-protein ratio).

    • Add the diluted protease to all samples (both compound-treated and vehicle-treated).

    • Incubate at room temperature for a set time (e.g., 30 minutes). The digestion time should be optimized to achieve partial protein degradation in the vehicle control.

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.

  • Analysis:

    • SDS-PAGE and Western Blot: Load the digested samples onto an SDS-PAGE gel and run to separate the proteins. Transfer the proteins to a PVDF membrane. If a candidate target is suspected, probe the membrane with a specific primary antibody against that protein, followed by a secondary antibody, and visualize the bands. A stronger band in the compound-treated lane compared to the vehicle lane indicates protection from proteolysis.

    • Mass Spectrometry: For an unbiased approach, the entire lanes from a Coomassie-stained SDS-PAGE gel can be excised, subjected to in-gel trypsin digestion, and analyzed by LC-MS/MS to identify proteins that are more abundant in the compound-treated sample.

Data Presentation:

Table 1: Hypothetical DARTS Western Blot Densitometry Data

Target Protein Candidate Vehicle Control (Band Intensity) Compound-Treated (Band Intensity) Fold Protection
Protein Kinase X 15,000 45,000 3.0

| Housekeeping Protein (e.g., GAPDH) | 50,000 | 51,000 | 1.02 |

Visualization:

DARTS_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Lysate Protein Lysate Incubate_C Incubate with Compound Lysate->Incubate_C Incubate_V Incubate with Vehicle Lysate->Incubate_V Compound 4-(2,5-Dichlorophenyl)- 1,3-thiazol-2-amine Compound->Incubate_C Vehicle Vehicle (DMSO) Vehicle->Incubate_V Digest_C Protease Digestion Incubate_C->Digest_C Digest_V Protease Digestion Incubate_V->Digest_V SDS_PAGE SDS-PAGE Digest_C->SDS_PAGE Digest_V->SDS_PAGE Analysis_WB Western Blot SDS_PAGE->Analysis_WB Analysis_MS Mass Spectrometry SDS_PAGE->Analysis_MS

DARTS Experimental Workflow

Affinity Chromatography-Mass Spectrometry (AC-MS)

Application Notes: This technique involves chemically modifying the small molecule to immobilize it on a solid support (e.g., agarose beads).[1][10] A cell lysate is then passed over these beads, and proteins that bind to the small molecule are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[1] A critical step is the design of a linker for immobilization that does not interfere with the compound's binding to its target. Structure-activity relationship (SAR) data is often used to determine a suitable attachment point.[10]

Experimental Protocol: AC-MS

Objective: To isolate and identify proteins that bind to immobilized this compound.

Materials:

  • Synthesized this compound with a linker arm for immobilization.

  • Activated agarose beads (e.g., NHS-activated Sepharose).

  • Control beads (beads with linker only or blocked beads).

  • Cell lysate (prepared as in the DARTS protocol).

  • Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • Elution Buffer (e.g., high salt buffer, low pH buffer, or a solution of the free compound).

  • Mass spectrometry facility.

Procedure:

  • Immobilization of the Compound:

    • Follow the manufacturer's protocol to couple the linker-modified compound to the activated agarose beads.

    • Block any remaining active sites on the beads.

    • Prepare control beads in parallel.

  • Affinity Pull-down:

    • Incubate the cell lysate with the compound-immobilized beads and control beads separately for 2-4 hours at 4°C with gentle rotation.

    • Load the bead-lysate slurry into chromatography columns.

    • Wash the columns extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using an appropriate Elution Buffer. Competitive elution with the free, unmodified compound is often the most specific method.

  • Identification by Mass Spectrometry:

    • Concentrate and prepare the eluted protein samples for mass spectrometry.

    • Run the samples on an SDS-PAGE gel, excise the protein bands, and perform in-gel trypsin digestion.

    • Analyze the resulting peptides by LC-MS/MS.

    • Use a proteomics database search engine (e.g., Mascot, Sequest) to identify the proteins.

Data Presentation:

Table 2: Hypothetical AC-MS Protein Identification Data

Protein ID (UniProt) Protein Name Score Unique Peptides (Compound Beads) Unique Peptides (Control Beads)
P04637 p53 258 12 0
Q09472 Cyclin-dependent kinase 2 197 9 1

| P62258 | 14-3-3 protein beta/alpha | 155 | 7 | 0 |

Visualization:

ACMS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Linker-modified Compound Immobilize Immobilize Compound on Beads Compound->Immobilize Beads Activated Beads Beads->Immobilize Incubate Incubate Lysate with Beads Immobilize->Incubate Lysate Protein Lysate Lysate->Incubate Wash Wash Non-specific Proteins Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS_Prep Sample Prep for MS Elute->MS_Prep LCMS LC-MS/MS Analysis MS_Prep->LCMS DB_Search Database Search & Protein ID LCMS->DB_Search

Affinity Chromatography-MS Workflow

Computational Target Prediction

Application Notes: Computational methods can provide a valuable starting point for target identification by predicting potential protein targets based on the chemical structure of this compound.[12][14] These predictions can then be experimentally validated using methods like DARTS or cellular thermal shift assays (CETSA). Common computational approaches include ligand-based methods, which compare the compound to databases of molecules with known targets (e.g., ChEMBL, DrugBank), and structure-based methods, which involve docking the small molecule into the binding sites of known protein structures.[12]

Protocol: In Silico Target Prediction

Objective: To generate a list of putative protein targets for this compound for subsequent experimental validation.

Tools:

  • Public databases: ChEMBL, PubChem, DrugBank, Therapeutic Target Database (TTD).

  • Target prediction servers: SwissTargetPrediction, SuperPred, etc.

  • Molecular docking software: AutoDock, Schrödinger Suite, etc.

Procedure:

  • Obtain Compound Structure: Get the 2D or 3D structure of this compound in a suitable format (e.g., SMILES, SDF).

  • Ligand-Based Prediction:

    • Submit the compound's structure to online prediction servers (e.g., SwissTargetPrediction).

    • These tools calculate the similarity of the query molecule to known ligands and infer potential targets based on the principle that similar molecules often bind to similar proteins.

  • Database Mining:

    • Search databases like ChEMBL or PubChem for structurally similar compounds.

    • Analyze the known biological activities and targets of these similar compounds to hypothesize potential targets for the query molecule.

  • Structure-Based Docking (Optional):

    • If a specific protein family is suspected (e.g., kinases, based on the thiazole core), perform molecular docking.

    • Obtain the crystal structures of representative proteins from the Protein Data Bank (PDB).

    • Use docking software to predict the binding pose and estimate the binding affinity of the compound to these proteins.

Data Presentation:

Table 3: Hypothetical Computational Target Prediction Results

Target Class Predicted Protein Target Prediction Score/Probability Rationale
Kinase Mitogen-activated protein kinase 14 (p38 alpha) 0.75 High 2D/3D similarity to known p38 inhibitors
Kinase Vascular endothelial growth factor receptor 2 0.68 Structural similarity to other kinase inhibitors with a thiazole scaffold

| Other | Carbonic Anhydrase II | 0.55 | Shape and pharmacophore similarity |

Visualization:

Integrated_Strategy cluster_comp Computational Approach cluster_exp Experimental Approach cluster_validation Validation Start 4-(2,5-Dichlorophenyl)- 1,3-thiazol-2-amine Predict In Silico Target Prediction (Similarity Search, Docking) Start->Predict Unbiased Unbiased Screening (DARTS, AC-MS) Start->Unbiased Hypothesis Generate Target Hypotheses Predict->Hypothesis Validation Target Validation (CETSA, Western Blot, Enzyme Assays) Hypothesis->Validation Candidate_List Generate Candidate Protein List Unbiased->Candidate_List Candidate_List->Validation Confirmed Confirmed Target(s) Validation->Confirmed

Integrated Target Identification Strategy

The identification of molecular targets for this compound can be systematically approached using a combination of computational and experimental methods. An integrated strategy, beginning with computational predictions to generate hypotheses and followed by unbiased experimental screens like DARTS or AC-MS, provides a powerful workflow. All putative targets identified through these primary screens must be rigorously validated through orthogonal, secondary assays to confirm direct binding and functional relevance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine, a key intermediate in medicinal chemistry. The primary synthesis route discussed is the Hantzsch thiazole synthesis.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis that may lead to low yields or impure products.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I fix this?

Answer: Low yields in the Hantzsch thiazole synthesis can stem from several factors related to reactants, reaction conditions, or the work-up procedure. Follow this troubleshooting workflow to identify and resolve the issue.

G start Low Yield Reported check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc unreacted_sm Significant Unreacted Starting Material (α-haloketone) check_tlc->unreacted_sm multiple_spots Multiple Byproduct Spots Observed check_tlc->multiple_spots workup_issue Product Lost During Work-up/Purification check_tlc->workup_issue unreacted_sm->multiple_spots No sol_sm 1. Verify Reactant Stoichiometry (Use 1.1-1.5 eq. Thiourea). 2. Increase Reaction Time and/or Temperature (Reflux). 3. Ensure Adequate Mixing. unreacted_sm->sol_sm  Yes multiple_spots->workup_issue No sol_byproducts 1. Confirm Purity of Starting Materials (esp. α-haloketone). 2. Lower Reaction Temperature to Reduce Side Reactions. 3. Consider an Alternative Solvent. multiple_spots->sol_byproducts  Yes sol_workup 1. Ensure Complete Precipitation by Using Ice-Cold Water. 2. Avoid Excessive Washing with Recrystallization Solvent. 3. Optimize Recrystallization Solvent System (e.g., Ethanol/Water). workup_issue->sol_workup  Yes end Yield Improved sol_sm->end sol_byproducts->end sol_workup->end

Caption: Troubleshooting workflow for low yield synthesis.

Question: The isolated product is difficult to purify and appears oily or discolored. What should I do?

Answer: An impure final product often indicates issues with the reaction itself or the purification process.

  • Incomplete Reaction: If unreacted starting materials are present, consider increasing the reaction time or using a slight excess (1.2-1.5 equivalents) of thiourea.[3][4]

  • Side Reactions: The formation of byproducts can result from impure starting materials or excessive heating. Ensure the purity of your 2-chloro-1-(2,5-dichlorophenyl)ethanone.

  • Purification: The most common purification method is recrystallization from ethanol or an ethanol/water mixture.[2] If the product remains oily, try dissolving the crude material in a minimal amount of hot ethanol and then slowly adding water until turbidity persists. Allow it to cool slowly to promote crystal formation. Washing the filtered solid with copious amounts of cold deionized water is crucial to remove unreacted thiourea and other water-soluble impurities.[2]

Question: How do I effectively monitor the progress of the reaction?

Answer: The reaction progress should be monitored using Thin Layer Chromatography (TLC).

  • Prepare a TLC plate: Use a silica gel plate.

  • Spotting: Spot the starting material (α-haloketone) as a reference, thiourea, and the reaction mixture at various time points (e.g., every 30 minutes).

  • Eluent: A mobile phase of 50% ethyl acetate / 50% hexane is a good starting point.[5]

  • Visualization: Visualize the spots under a UV lamp. The reaction is considered complete when the spot corresponding to the α-haloketone has been consumed.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

A1: This reaction is a Hantzsch thiazole synthesis.[1] It involves the cyclocondensation of an α-haloketone (2-chloro-1-(2,5-dichlorophenyl)ethanone) with thiourea. The mechanism proceeds via a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2][6]

G A α-haloketone + Thiourea B Nucleophilic Attack (SN2) (S on α-carbon) A->B C Isothiouronium Intermediate B->C D Intramolecular Cyclization (N on C=O) C->D E Hemiaminal-like Intermediate D->E F Dehydration (-H2O) E->F G 2-Aminothiazole Product F->G

Caption: Simplified mechanism of Hantzsch thiazole synthesis.

Q2: Which solvent is optimal for this reaction?

A2: Absolute ethanol is the most commonly cited solvent for this synthesis, often heated to reflux.[2][3] Methanol has also been used effectively.[5] In some cases, a mixture of ethanol and water (e.g., 50/50 v/v) at reflux can improve yields.[7] The choice of solvent can influence reaction rate and product solubility.

Q3: What are the typical reaction times and temperatures?

A3: The reaction is typically heated to reflux in ethanol. Completion is usually observed within 1 to 3 hours.[3] It is crucial to monitor the reaction by TLC to determine the optimal time and avoid potential degradation from prolonged heating.

Q4: Is a catalyst required for this synthesis?

A4: The traditional Hantzsch thiazole synthesis does not require an external catalyst.[8] The reaction proceeds thermally, usually under reflux conditions. Some modern variations may employ catalysts or greener conditions like microwave irradiation to accelerate the reaction, but this is not standard for this specific transformation.[9]

Data Presentation

Table 1: Effect of Solvent on Reaction Yield

The following table summarizes typical yields reported for Hantzsch thiazole syntheses under various solvent conditions. While specific data for this compound may vary, this provides a general guideline for optimization.

EntrySolvent SystemTemperatureTypical Yield (%)Reference
1Absolute EthanolReflux85-95%[2][3]
2MethanolReflux80-90%[5]
3Ethanol/Water (1:1)Reflux87%[7]
4Acetic AcidRefluxVariable, can promote side reactionsGeneral Knowledge

Experimental Protocols

Optimized Protocol for Hantzsch Synthesis of this compound

This protocol is based on established procedures for the synthesis of analogous 2-aminothiazoles.[2][3]

G start_end start_end process process monitor monitor output output start Start Synthesis dissolve 1. Dissolve 2-chloro-1-(2,5-dichlorophenyl)ethanone (1.0 eq) in absolute ethanol. start->dissolve add_thiourea 2. Add thiourea (1.2 eq) to the solution. dissolve->add_thiourea reflux 3. Heat the mixture to reflux with stirring. add_thiourea->reflux tlc 4. Monitor reaction progress by TLC. reflux->tlc tlc->reflux Incomplete cool 5. Cool reaction mixture to room temperature. tlc->cool Complete precipitate 6. Pour into ice-cold deionized water. cool->precipitate filter 7. Collect precipitate by vacuum filtration. precipitate->filter wash 8. Wash solid with cold deionized water. filter->wash purify 9. Recrystallize from ethanol/water. wash->purify characterize 10. Dry and characterize the final product. purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of the target compound.

Materials:

  • 2-chloro-1-(2,5-dichlorophenyl)ethanone (1.0 equivalent)

  • Thiourea (1.2 equivalents)

  • Absolute Ethanol

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating mantle with magnetic stirring

  • Vacuum filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-1-(2,5-dichlorophenyl)ethanone (1.0 eq.) in absolute ethanol (approx. 10-15 mL per mmol of ketone).

  • Add thiourea (1.2 eq.) to the solution.

  • Heat the reaction mixture to a gentle reflux with vigorous stirring.

  • Monitor the reaction's progress by TLC until the starting ketone is consumed (typically 1-3 hours).

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold deionized water (approx. 5-10 times the volume of ethanol used). A precipitate should form immediately.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water to remove any unreacted thiourea and inorganic salts.

  • Purify the crude product by recrystallizing from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound.

  • Dry the purified crystals under vacuum. Characterize the final product by NMR, IR, Mass Spectrometry, and melting point determination.

References

"purification challenges of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Initial Precipitation

  • Question: After neutralizing the reaction mixture to pH 8, I recovered very little precipitate. What could have gone wrong?

  • Answer:

    • Incomplete Reaction: The synthesis reaction may not have gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials before proceeding to work-up. The synthesis of related aminothiazoles can require several hours of reflux.[1][2]

    • Incorrect pH: Ensure the pH is accurately adjusted to ~8 using a calibrated pH meter. If the solution is too acidic or too basic, the product may remain soluble in the aqueous methanol mixture.[1][2]

    • Excessive Water: While water is added to precipitate the product, adding too much may keep a portion of the product dissolved, especially if a significant amount of methanol co-solvent is present.[1]

    • Premature Filtration: Ensure the precipitate has fully formed before filtration. Cooling the mixture in an ice bath can often help to maximize the recovery of the crude product.

Issue 2: Product Appears Oily or Fails to Solidify

  • Question: My isolated product is a sticky solid or an oil instead of a crystalline powder. How can I resolve this?

  • Answer:

    • This often indicates the presence of impurities, such as unreacted starting materials or side-products, which can depress the melting point and interfere with crystallization.

    • Troubleshooting Steps:

      • Wash the crude product with a solvent in which the impurities are soluble but the desired product is not. Cold diethyl ether can be effective for removing non-polar impurities.[3]

      • Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization.

      • If the product remains oily, it will require further purification, likely via column chromatography.

Issue 3: Impurities Remain After Recrystallization

  • Question: I performed a recrystallization using a chloroform-hexane mixture, but my TLC/NMR analysis still shows impurities. What should I do?

  • Answer:

    • Optimize Solvent System: The ratio of chloroform to hexane is critical.[1] If impurities are co-crystallizing, try altering the solvent ratio. Decreasing the proportion of the more soluble solvent (chloroform) or using a different solvent system entirely (e.g., Ethanol, Ethyl Acetate/Hexane) may be effective.

    • Slow Crystallization: Allow the solution to cool slowly to room temperature and then place it in a refrigerator. Slow crystal growth often results in higher purity.

    • Consider Column Chromatography: If recrystallization fails to remove persistent impurities, flash column chromatography is the recommended next step. A gradient of ethyl acetate in hexane is a common starting point for purifying amine-containing compounds.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound? A1: The most frequently cited method for purifying related dichlorophenyl thiazol-2-amine compounds is recrystallization. A common and effective solvent system is a chloroform-hexane mixture, typically in a 1:2 ratio.[1][2] The crude product is first obtained by precipitating it from the reaction mixture by adding water and neutralizing with NaOH to a pH of 8.[1][2]

Q2: What are the likely impurities in my sample? A2: Based on the common Hantzsch thiazole synthesis, potential impurities include:

  • Unreacted Thiourea: Generally soluble in aqueous media and often removed during the initial precipitation and washing steps.

  • Unreacted 2-halo-1-(2,5-dichlorophenyl)ethanone: This is a key starting material and can be a persistent non-polar impurity.

  • Side-Products: Depending on reaction conditions, various side-products from condensation or degradation reactions could be present.

Q3: What should the pure compound look like? A3: Pure, crystalline forms of closely related dichlorophenyl thiazol-2-amine derivatives are described as white prisms.[1] Significant deviation from a white or off-white crystalline solid may indicate the presence of impurities.

Q4: Which analytical techniques are recommended to assess purity? A4:

  • Thin Layer Chromatography (TLC): An essential technique for monitoring reaction progress and assessing the purity of fractions during chromatography. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[5]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Data Presentation

Table 1: Physical and Chemical Properties

Property Value Source
Molecular Formula C₉H₆Cl₂N₂S [5]
Molecular Weight 245.13 g/mol [5]
XLogP3 3.5 [5]

| Appearance (related isomers) | White Prisms |[1] |

Table 2: Recommended Purification Parameters

Method Solvent System Ratio (v/v) Key Considerations
Precipitation Water / Methanol 1:1 (approx.) Neutralize to pH 8 with NaOH to induce precipitation.[1][2]
Recrystallization Chloroform / Hexane 1:2 Dissolve in a minimum of hot solvent and cool slowly.[1][2]

| Column Chromatography | Ethyl Acetate / Hexane | Gradient | Start with low polarity (e.g., 1:9) and gradually increase.[4] |

Experimental Protocols

Protocol 1: Purification by Precipitation and Recrystallization This protocol is adapted from the synthesis of the closely related N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine.[1][2]

  • Precipitation of Crude Product:

    • Following the reaction in a water-methanol mixture, add an equal volume of water to the reaction flask.

    • Slowly add an aqueous solution of NaOH (e.g., 1M) while monitoring the pH. Continue adding until the pH of the mixture reaches 8.

    • A precipitate should form upon neutralization. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the crude solid by vacuum filtration.

    • Wash the collected solid with ice-cold water and allow it to air dry.

  • Recrystallization:

    • Transfer the crude, dry solid to an Erlenmeyer flask.

    • Add a minimal amount of hot chloroform to completely dissolve the solid.

    • Slowly add hexane (approximately twice the volume of chloroform used) until the solution becomes slightly turbid.

    • Gently heat the mixture until it becomes clear again.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Place the flask in a refrigerator (4°C) for several hours or overnight to complete the crystallization process.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under a vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Starting Materials (2-halo-1-(2,5-dichlorophenyl)ethanone + Thiourea) reaction Reaction (e.g., Reflux in Solvent) start->reaction 1. Mix neutralize Neutralization to pH 8 with NaOH reaction->neutralize 2. Cool precipitate Precipitation & Filtration neutralize->precipitate 3. Isolate crude Crude Product precipitate->crude 4. Dry purify Recrystallization (Chloroform/Hexane) OR Column Chromatography crude->purify 5. Purify pure Pure Crystalline Product purify->pure 6. Collect & Dry

Caption: General experimental workflow for the synthesis and purification of the target compound.

troubleshooting_flow start Impure Product Obtained (Low Purity / Oily) check_tlc Analyze by TLC/NMR start->check_tlc identify_impurity Identify Impurity Type check_tlc->identify_impurity start_material Unreacted Starting Material identify_impurity->start_material Polar/Non-polar side_product Unknown Side-Product(s) identify_impurity->side_product Similar Polarity recrystallize Action: Re-attempt Recrystallization (Optimize Solvents) start_material->recrystallize chromatography Action: Perform Column Chromatography side_product->chromatography result Assess Purity of Final Product recrystallize->result chromatography->result

Caption: Troubleshooting decision tree for purifying a contaminated product sample.

References

Technical Support Center: Overcoming Solubility Challenges with 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: The low aqueous solubility of this compound is primarily attributed to its chemical structure. The presence of the lipophilic (fat-loving) dichlorophenyl group and the thiazole ring system contributes to the molecule's overall hydrophobicity, making it less soluble in aqueous solutions. Many new chemical entities are poorly soluble in water, which can present significant challenges during formulation development.[1][2]

Q2: What are the initial steps to solubilize this compound for in vitro assays?

A2: For initial laboratory-scale experiments, using a co-solvent is the most direct approach.[3] First, prepare a high-concentration stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be serially diluted into the aqueous assay buffer to reach the desired final concentration. It is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to avoid interfering with the biological assay.[4]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A3: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are several strategies to troubleshoot this problem:

  • Optimize Co-solvent Concentration: Ensure the final DMSO concentration is minimized.[4]

  • Use of Co-solvents: A mixture of DMSO with other water-miscible organic solvents, like ethanol, might improve solubility in the final aqueous medium.[4]

  • Serial Dilution: Perform a gradual, stepwise dilution of the stock solution into the aqueous buffer. This can prevent the compound from crashing out of the solution.[4]

  • pH Adjustment: Since the molecule contains a basic amine group, modifying the pH of the aqueous buffer can significantly impact solubility. Lowering the pH (making it more acidic) will protonate the amine group, forming a more soluble salt.[5][6]

Q4: What are more advanced strategies if co-solvents and pH adjustments are insufficient or interfere with my experiment?

A4: For more persistent solubility issues, or for in vivo applications, several advanced formulation strategies can be employed. These techniques aim to enhance both solubility and dissolution rate.[1][2] Key strategies include:

  • Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate the hydrophobic compound within their cavity, increasing its apparent aqueous solubility.[2][7]

  • Solid Dispersions: The compound can be dispersed in a hydrophilic carrier matrix at a molecular level.[1][8]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution, which can improve the dissolution rate.[1][2][9]

  • Use of Surfactants: Surfactants form micelles that can encapsulate the hydrophobic drug, increasing its solubility in aqueous media.[10]

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Problem: You are observing high variability in your experimental results with the same batch of the compound.

  • Probable Cause: This is often linked to incomplete dissolution or precipitation of the compound in the assay medium over time. The actual concentration of the dissolved compound may not be consistent across experiments.

  • Solutions:

    • Visual Inspection: Always visually confirm that your stock solution is fully dissolved before use. Sonication or gentle warming can aid dissolution.

    • Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment to minimize issues related to compound degradation or precipitation.

    • Employ a Solubility Enhancement Technique: For greater consistency, consider using a formulation strategy like cyclodextrin complexation to ensure the compound remains in a soluble and stable state.

Issue 2: Difficulty in Preparing a Concentrated Aqueous Stock Solution
  • Problem: You are unable to prepare a sufficiently concentrated aqueous stock solution for your experiments.

  • Probable Cause: The intrinsic aqueous solubility of the compound is too low for your required concentration.

  • Solutions:

    • pH Modification: Systematically test the solubility of the compound in buffers with varying pH values. Since this compound has a basic amine group, its solubility is expected to increase in acidic conditions.

    • Formulation Approaches: Utilize advanced methods such as creating an inclusion complex with cyclodextrins or preparing a solid dispersion.

Data Presentation

Table 1: Qualitative Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the amine group to form a more soluble salt.[5][6]Simple, cost-effective.Only applicable to ionizable compounds; risk of pH-dependent instability.
Co-solvents Increasing the polarity of the solvent system.[11]Easy to implement in a lab setting.[11]Potential for co-solvent to interfere with biological assays; precipitation upon dilution.
Cyclodextrins Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[2]Significant solubility enhancement; can improve stability.[7]Requires optimization of drug-to-cyclodextrin ratio; can be more expensive.
Solid Dispersions Dispersing the drug in a hydrophilic carrier.[8]Can significantly improve dissolution rate and bioavailability.[8]May lead to amorphous forms that can be physically unstable.
Particle Size Reduction Increasing the surface area of the drug particles.[9]Improves dissolution rate.[2]Does not increase equilibrium solubility; can be energy-intensive.[12]
Surfactants Formation of micelles that encapsulate the drug.[10]Effective for highly lipophilic compounds.Potential for toxicity; can interfere with some biological assays.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for basic pH).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH for solubilization.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
  • Molar Ratio Selection: Determine the molar ratio of the drug to cyclodextrin to be tested (e.g., 1:1, 1:2).

  • Complexation:

    • Dissolve the chosen cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) in an aqueous solution.

    • Slowly add the this compound to the cyclodextrin solution while stirring.

  • Equilibration: Continue stirring the mixture at a constant temperature for 24-72 hours to allow for complex formation.

  • Lyophilization: Freeze the resulting solution (e.g., at -80°C) and then lyophilize (freeze-dry) it to obtain a dry powder of the inclusion complex.

  • Solubility Testing: Test the aqueous solubility of the resulting powder to confirm the enhancement.

Visualizations

experimental_workflow cluster_initial Initial Solubility Assessment cluster_advanced Advanced Strategies start Poorly Soluble Compound: This compound co_solvent Attempt Solubilization with Co-solvent (e.g., DMSO) start->co_solvent check_solubility Is Compound Soluble and Assay Tolerant? co_solvent->check_solubility ph_adjustment pH Adjustment check_solubility->ph_adjustment No cyclodextrin Cyclodextrin Complexation check_solubility->cyclodextrin No solid_dispersion Solid Dispersion check_solubility->solid_dispersion No particle_size Particle Size Reduction check_solubility->particle_size No end_node Proceed with Experiment check_solubility->end_node Yes

Caption: Workflow for selecting a solubility enhancement strategy.

signaling_pathway cluster_problem Problem cluster_causes Contributing Factors cluster_consequences Consequences low_solubility Low Aqueous Solubility lipophilic_group Lipophilic Dichlorophenyl Group low_solubility->lipophilic_group heterocyclic_core Hydrophobic Thiazole Core low_solubility->heterocyclic_core precipitation Precipitation in Assays lipophilic_group->precipitation heterocyclic_core->precipitation low_bioavailability Poor Bioavailability precipitation->low_bioavailability inconsistent_data Inconsistent Results precipitation->inconsistent_data

Caption: Relationship between compound structure and experimental issues.

References

Technical Support Center: Optimizing Antifungal Assays for 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, experimental protocols, and frequently asked questions for researchers working with 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. The information is based on established antifungal susceptibility testing standards and practices for novel thiazole derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What class of compound is this compound and what is its expected antifungal mechanism?

A1: this compound belongs to the thiazole class of heterocyclic compounds. Thiazole derivatives are known to exhibit a wide range of biological activities, including antifungal properties.[1][2] The primary mechanism for many antifungal azoles involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.[1][3]

Q2: What is the first step I should take before starting a large screening assay with this compound?

A2: Before initiating large-scale screening, it is critical to determine the solubility of this compound in various solvents and, most importantly, its stability and solubility in the final assay medium (e.g., RPMI-1640). A preliminary solubility test using small volumes will prevent issues with compound precipitation, which can lead to inaccurate and unreliable results.

Q3: Which standard guidelines should I follow for my antifungal assay?

A3: The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing. The M27 document for yeasts and M38 for filamentous fungi are the primary reference standards for broth dilution methods.[4][5] Adhering to these protocols ensures that your results are standardized and comparable to other studies.[6]

Q4: What is the appropriate solvent to use for this compound, and what is the maximum permissible concentration in the assay?

A4: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like thiazole derivatives for in vitro assays.[7][8] It is crucial to keep the final concentration of DMSO in the assay wells as low as possible, typically at or below 1%, as higher concentrations can inhibit fungal growth and interfere with the results.[9] Always include a solvent control (medium with the same final concentration of DMSO but without the test compound) in your experiments.

Section 2: Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Compound precipitates in the stock solution or assay plate. The compound has low solubility in the chosen solvent or the final assay medium.1. Prepare the stock solution at a lower concentration. 2. Test alternative solvents (e.g., ethanol), ensuring they don't affect fungal growth at the final concentration. 3. Gently warm the solution or use sonication to aid dissolution. 4. Ensure the final concentration in the assay does not exceed its solubility limit in the aqueous medium.
No antifungal activity observed (no inhibition at any concentration). 1. The compound is inactive against the tested fungal strain. 2. The compound has degraded. 3. Inoculum concentration is too high.[10]1. Test against a broader panel of fungal species, including quality control strains. 2. Verify the purity and integrity of the compound. Prepare fresh stock solutions. 3. Standardize the fungal inoculum carefully using a spectrophotometer or hemocytometer as per CLSI guidelines.[4]
Inconsistent Minimum Inhibitory Concentration (MIC) values between experiments. 1. Variability in inoculum preparation. 2. Inconsistent incubation time or temperature. 3. Pipetting errors during serial dilutions.1. Strictly adhere to standardized inoculum preparation protocols (e.g., 0.5 McFarland for yeasts).[4] 2. Use a calibrated incubator and maintain consistent incubation periods (e.g., 24-48 hours).[11][12] 3. Use calibrated pipettes and ensure proper mixing at each dilution step.
"Trailing" growth is observed (reduced but persistent growth at concentrations above the MIC). This is a known phenomenon with some fungistatic agents, particularly azoles, against certain fungi like Candida.[11]1. Read the MIC as the lowest concentration that causes a significant (e.g., ≥50% or ≥80%) reduction in turbidity compared to the growth control. 2. Clearly define your MIC endpoint criteria before starting the experiment, following CLSI recommendations.
The positive control antifungal (e.g., Fluconazole) is not showing the expected MIC against the quality control strain. 1. The quality control (QC) strain has developed resistance or is contaminated. 2. Procedural error in the assay setup.1. Obtain a fresh, certified QC strain (e.g., Candida parapsilosis ATCC 22019). 2. Review the entire experimental protocol to identify any deviations from the standard. Repeat the assay.

Section 3: Experimental Protocols

Broth Microdilution Assay for Yeasts (Modified from CLSI M27)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against yeast pathogens.

1. Reagent and Media Preparation:

  • Test Medium: Prepare RPMI-1640 medium (with L-glutamine, without sodium bicarbonate) and buffer it to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[12] Sterilize by filtration.

  • Compound Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in 100% DMSO.

  • Positive Control: Prepare a stock solution of a reference antifungal (e.g., Fluconazole) in DMSO or water.

2. Inoculum Preparation:

  • Subculture the yeast strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Harvest several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Dilute this adjusted suspension 1:1000 in the test medium to obtain the final inoculum density of approximately 0.5-2.5 x 10³ CFU/mL.[4]

3. Assay Plate Preparation:

  • Use standard sterile 96-well, U-shaped bottom microtiter plates.

  • Perform a two-fold serial dilution of the compound. Add 100 µL of test medium to all wells. Add 100 µL of the 2X final starting concentration of the compound stock (diluted in medium) to the first column.

  • Transfer 100 µL from the first column to the second, mix, and continue this serial dilution across the plate, discarding the final 100 µL from the last column. This leaves 100 µL in each well with serially diluted compound.

  • Prepare control wells:

    • Growth Control: 100 µL of medium + 100 µL of inoculum (no compound).

    • Solvent Control: 100 µL of medium with the highest concentration of DMSO + 100 µL of inoculum.

    • Sterility Control: 200 µL of medium only (no inoculum).

4. Inoculation and Incubation:

  • Add 100 µL of the final fungal inoculum to each well (except the sterility control). This brings the final volume to 200 µL and halves the compound concentration to the desired final test range.

  • Seal the plates or place them in a humidified container to prevent evaporation.

  • Incubate at 35°C for 24 to 48 hours.[12]

5. MIC Determination:

  • The MIC is the lowest concentration of the compound at which there is a prominent decrease in turbidity (e.g., ≥50% inhibition) compared to the growth control, as determined by visual inspection or a microplate reader.

Section 4: Data Presentation

Quantitative data should be summarized for clear interpretation.

Table 1: Example MIC Data for this compound

Fungal StrainCompound MIC (µg/mL)Fluconazole MIC (µg/mL)Solvent ControlGrowth Control
Candida albicans ATCC 90028160.5GrowthGrowth
Candida glabrata ATCC 90030328GrowthGrowth
Cryptococcus neoformans ATCC 9011284GrowthGrowth
Fluconazole-Resistant C. albicans16128GrowthGrowth

Section 5: Visual Guides (Diagrams)

Workflow for Antifungal Susceptibility Testing

Antifungal_Assay_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node start Start Assay prep_media Prepare Media & Compound Dilutions start->prep_media plate_setup Set Up 96-Well Plate (Compound + Controls) prep_media->plate_setup prep_inoculum Prepare & Standardize Fungal Inoculum inoculate Inoculate Plate prep_inoculum->inoculate plate_setup->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end Report Results determine_mic->end

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Troubleshooting Logic for Inconsistent MIC Results

Troubleshooting_MIC problem problem question question solution solution p1 Problem: Inconsistent MIC Values q1 Was Inoculum Standardized? p1->q1 q2 Were Dilutions Performed Correctly? q1->q2 Yes s1 Solution: Re-standardize inoculum using McFarland standard. q1->s1 No q3 Was Incubation Consistent? q2->q3 Yes s2 Solution: Use calibrated pipettes; ensure proper mixing. q2->s2 No q4 Is Compound Stable? q3->q4 Yes s3 Solution: Verify incubator temp; use consistent timing. q3->s3 No s4 Solution: Prepare fresh stock solution for each run. q4->s4 No

Caption: Decision tree for troubleshooting inconsistent MIC results.

References

"troubleshooting inconsistent results with 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine and its analogs, such as the more commonly referenced 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. The following information is designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cellular Assays

Q: We are observing significant variability in the IC50 value of our compound between experiments. What are the potential causes and solutions?

A: Inconsistent IC50 values are a frequent challenge and can stem from multiple factors.[1][2] A systematic approach is crucial for identifying the source of the variability.

Potential Causes and Troubleshooting Steps:

FactorPotential CauseRecommended Action
Cell Health & Passage Number Cells are unhealthy, have a high passage number, or exhibit inconsistent seeding density.Ensure cells are healthy and within a consistent, low passage number range. Use a hemocytometer or an automated cell counter for accurate and consistent cell seeding.
Serum Concentration Fluctuations in serum concentration in the culture medium can impact cell growth and compound efficacy.[1]Maintain a consistent serum concentration across all experiments. For some studies, serum starvation prior to compound treatment can help synchronize cells.
Compound Preparation & Storage Improper storage of stock solutions (e.g., incorrect temperature, light exposure) or multiple freeze-thaw cycles can lead to compound degradation.[1]Aliquot stock solutions and store them at -80°C, protected from light. It is best practice to avoid more than one freeze-thaw cycle per aliquot.[1]
Assay Incubation Time The duration of drug exposure can significantly affect the apparent IC50. Inconsistent incubation times will result in variable outcomes.[1]Standardize the incubation time with the compound across all experiments. A typical range is 24 to 72 hours, but this should be optimized for your specific cell line and experimental goals.
Reagent Variability Inconsistent lots or improper preparation of assay reagents (e.g., MTT, MTS) can introduce variability.[1]Use reagents from the same lot for a set of experiments. Prepare fresh reagents as needed and adhere strictly to the manufacturer's protocols.
Solubility and Precipitation The compound may be precipitating out of the solution when diluted from a DMSO stock into an aqueous assay medium.See the detailed troubleshooting guide on solubility below. Ensure the final DMSO concentration is consistent and non-toxic to the cells (typically <0.5%).[3]
Issue 2: Poor Solubility and Compound Precipitation

Q: Our compound is difficult to dissolve in aqueous buffers and precipitates upon dilution from a DMSO stock. How can we address this?

A: Poor aqueous solubility is a common characteristic of small molecule inhibitors, including many kinase inhibitors which are often lipophilic.[3][4][5]

Troubleshooting Strategies for Solubility:

  • High-Concentration DMSO Stock: The first step is to prepare a high-concentration stock solution in a high-purity, anhydrous water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice.[3]

  • pH Adjustment: The solubility of 2-aminothiazole derivatives can be pH-dependent due to the presence of the amino group. In acidic conditions, the amine group can be protonated, which may increase aqueous solubility. Consider using a buffer with a slightly acidic pH.[3]

  • Co-solvents: Using a co-solvent system can enhance solubility. After creating a high-concentration stock in DMSO, an intermediate dilution can be made in a solvent like ethanol before the final dilution into the aqueous buffer.[3]

  • Formulation with Excipients: For more advanced applications, formulation with solubility-enhancing excipients like cyclodextrins can be explored.[6]

Issue 3: Compound Stability and Degradation

Q: How stable is this compound in solution, and what are the best storage practices?

A: The stability of 2-aminothiazole derivatives in solution can be influenced by the solvent, temperature, and light exposure.

Guidelines for Stability and Storage:

  • Stock Solutions: Prepare stock solutions in high-quality, anhydrous DMSO. It has been noted that some 2-aminothiazole compounds can undergo decomposition in DMSO at room temperature over time.[7]

  • Storage: For long-term storage, it is recommended to store DMSO stock solutions in small aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles and prolonged exposure to ambient conditions.[1][7] When stored at -20°C, decomposition in DMSO is significantly reduced.[7]

  • Working Solutions: Prepare fresh dilutions in your aqueous assay buffer immediately before each experiment. Do not store the compound in aqueous solutions for extended periods, as its stability is likely to be lower than in DMSO.

Data Presentation

Physicochemical Properties of the Structurally Related 4-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine

PropertyValueSource
Molecular Formula C₉H₆Cl₂N₂SPubChem
Molecular Weight 245.13 g/mol PubChem
XLogP3 3.5PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Solubility Generally soluble in DMSO. Poorly soluble in aqueous solutions.Inferred from general properties of kinase inhibitors and 2-aminothiazole derivatives.[3][5]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.

Materials:

  • Kinase and its specific substrate (e.g., a peptide)

  • ATP

  • Assay buffer appropriate for the kinase

  • Test compound dissolved in DMSO

  • Microplate (e.g., 96-well or 384-well)

  • Detection reagent (e.g., luminescence-based or fluorescence-based)

  • Plate reader

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO to create a range of concentrations.

  • Assay Setup: In a microplate, add the kinase, the substrate, and the assay buffer to each well.

  • Compound Addition: Add the serially diluted test compound to the appropriate wells. Include wells with no inhibitor as a negative control and a known inhibitor as a positive control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate using a suitable detection method.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3]

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. A typical starting concentration range could be from 0.01 µM to 100 µM.[3] Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding the solubilization solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Inconsistent IC50 Values start Inconsistent IC50 Results check_cells Review Cell Culture Conditions (Passage #, Health, Density) start->check_cells check_compound Verify Compound Integrity (Storage, Freeze-Thaw Cycles) check_cells->check_compound Cells OK solution_cells Standardize Cell Handling Procedures check_cells->solution_cells Issue Found check_assay Examine Assay Parameters (Incubation Time, Reagents) check_compound->check_assay Compound OK solution_compound Use Fresh Aliquots, Protect from Light check_compound->solution_compound Issue Found check_solubility Investigate Compound Solubility (Precipitation Observed?) check_assay->check_solubility Assay OK solution_assay Standardize All Assay Steps check_assay->solution_assay Issue Found solution_solubility Optimize Solubilization Method (e.g., pH, Co-solvents) check_solubility->solution_solubility Precipitation end_node Consistent IC50 Achieved check_solubility->end_node No Precipitation solution_cells->end_node solution_compound->end_node solution_assay->end_node solution_solubility->end_node

Caption: Troubleshooting workflow for inconsistent IC50 values.

Experimental_Workflow General Experimental Workflow start Compound Synthesis and Characterization solubility Solubility and Stability Assessment start->solubility in_vitro In Vitro Kinase Assay solubility->in_vitro cell_based Cell-Based Assay (e.g., MTT) solubility->cell_based data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis cell_based->data_analysis conclusion Conclusion on Activity and Further Steps data_analysis->conclusion

Caption: General experimental workflow for activity testing.

References

Technical Support Center: Enhancing the Stability of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. The information is designed to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound is showing a color change (e.g., turning yellow or brown) upon storage. What could be the cause?

A1: Color change in aromatic amine-containing compounds like this compound is often an indicator of oxidative or photodegradation. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities.[1][2] Exposure to light, especially UV radiation, can also initiate degradation pathways.[1][2]

Q2: I am observing a loss of potency or the appearance of new peaks in my HPLC analysis after storing the compound in solution. What are the likely degradation pathways?

A2: The primary degradation pathways for this compound in solution are likely hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The thiazole ring, while generally stable, can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.

  • Oxidation: The 2-amino group on the thiazole ring is a primary site for oxidation.[3] This can lead to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Aromatic amines and thiazole rings can undergo photo-oxygenation upon exposure to light, leading to complex degradation products.[4]

Q3: What are the ideal storage conditions for solid this compound?

A3: To minimize degradation, the solid compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C). This helps to prevent oxidation and photodegradation.

Q4: Which solvents are recommended for preparing solutions of this compound to enhance stability?

A4: For short-term use, aprotic solvents like acetonitrile or DMSO are generally preferred over protic solvents like methanol or water, as they are less likely to participate in hydrolytic degradation. Solutions should be freshly prepared and protected from light. If aqueous solutions are necessary, consider using buffered solutions in the pH range of 3-5, as this can minimize deamidation and other pH-dependent degradation pathways.

Q5: Are there any excipients that can be used to improve the stability of formulations containing this compound?

A5: Yes, several excipients can enhance stability:

  • Antioxidants: Ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite can be added to formulations to inhibit oxidative degradation.

  • Chelating Agents: EDTA can be used to chelate metal ions that can catalyze oxidation reactions.

  • Buffering Agents: Citrate or phosphate buffers can maintain the optimal pH for stability.

  • Lyoprotectants: For lyophilized formulations, sugars like sucrose or trehalose can help maintain the compound's stability in the solid state.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Aqueous Solutions
Symptom Possible Cause Troubleshooting Steps
Significant decrease in the main peak area and appearance of multiple new peaks in HPLC within hours of preparation.Hydrolysis due to inappropriate pH.1. Determine the pH of your solution. 2. Prepare fresh solutions using buffers in the pH range of 3-5. 3. Analyze the stability of the compound in different buffers to identify the optimal pH.
Oxidation catalyzed by dissolved oxygen or metal ions.1. Degas your solvent before preparing the solution. 2. Prepare and store the solution under an inert atmosphere (e.g., nitrogen). 3. Add a suitable antioxidant (e.g., 0.01% BHT) or a chelating agent (e.g., 0.1% EDTA) to the formulation.
Issue 2: Discoloration and Precipitation of Solid Compound
Symptom Possible Cause Troubleshooting Steps
The solid compound develops a yellow or brown tint over time.Photodegradation from exposure to ambient light.1. Store the solid compound in an amber vial or a container wrapped in aluminum foil. 2. Minimize exposure to light during weighing and handling.
Oxidation due to exposure to air.1. Store the compound in a desiccator under vacuum or backfilled with an inert gas. 2. Ensure the container is tightly sealed.
A solid precipitate forms in a refrigerated solution.Low Solubility at reduced temperatures.1. Check the solubility of the compound in your chosen solvent at the storage temperature. 2. Consider preparing more dilute stock solutions. 3. If possible, store solutions at room temperature for short periods, protected from light.

Data Presentation: Hypothetical Forced Degradation Study Results

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. This data is for illustrative purposes to guide researchers in their experimental design.

Stress Condition Time % Degradation Major Degradation Products (Hypothetical)
0.1 M HCl24 hours15%Hydrolytic ring-opened products
0.1 M NaOH24 hours25%Hydrolytic ring-opened products, potential dechlorination
3% H₂O₂24 hours35%N-oxide, hydroxylated derivatives
Thermal (80°C)48 hours10%Minor dechlorination products
Photolytic (UV light)12 hours45%Photo-oxygenation products, complex mixture

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a suitable solvent at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) for 12 hours.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase. Analyze the samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Use a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Start with a gradient elution using a mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0). A typical gradient might be from 20% to 80% acetonitrile over 30 minutes.

  • Detection: Use a UV detector set at a wavelength where the parent compound has maximum absorbance (determine by UV scan).

  • Method Validation: Inject the stressed samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak and from each other. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

Potential_Degradation_Pathways cluster_main This compound cluster_degradation Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photodegradation Photodegradation (UV Light) main_compound This compound hydrolysis_product Ring-Opened Products main_compound->hydrolysis_product H+/OH- oxidation_product N-Oxide / Hydroxylated Derivatives main_compound->oxidation_product [O] photo_product Photo-oxygenation Products main_compound->photo_product hv

Caption: Potential degradation pathways for this compound.

Experimental_Workflow_Stability_Study cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analysis HPLC Analysis of Stressed Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize Degradation Products (LC-MS, NMR) analysis->characterization

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most prevalent and established method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of 2-bromo-1-(2,5-dichlorophenyl)ethanone with thiourea.

Q2: What are the potential side reactions I should be aware of during the synthesis?

Several side reactions can occur, leading to impurities in the final product. The most common side reactions include:

  • Formation of N,N'-bis(4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl)amine: This can occur if the initial product reacts further with the α-haloketone.

  • Formation of 2-imino-4-(2,5-dichlorophenyl)-2,3-dihydro-1,3-thiazole: This is an isomeric byproduct that can form under certain reaction conditions.

  • Unreacted Starting Materials: Incomplete reaction can leave residual 2-bromo-1-(2,5-dichlorophenyl)ethanone and thiourea in the crude product.

  • Formation of 2,2'-diamino-4,4'-bithiazole derivatives: Dimerization of the thiazole ring can occur under specific conditions.

Q3: How can I minimize the formation of these side products?

To minimize side product formation, consider the following:

  • Stoichiometry: Use a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the α-haloketone.

  • Reaction Temperature: Maintain a controlled reaction temperature, as excessive heat can promote the formation of byproducts. Refluxing in ethanol is a common condition.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times that could lead to the formation of degradation products.

  • pH Control: The pH of the reaction mixture can influence the product distribution. A neutral to slightly acidic medium is generally preferred for the Hantzsch synthesis.

Q4: What are the recommended purification methods for the final product?

The primary purification method for this compound is recrystallization. Common solvent systems for recrystallization include ethanol, methanol, or a mixture of ethanol and water. If significant impurities persist, column chromatography on silica gel may be necessary.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete reaction.Monitor the reaction using TLC until the starting α-haloketone spot disappears. Consider extending the reaction time if necessary.
Suboptimal reaction temperature.Ensure the reaction is maintained at the appropriate reflux temperature for the solvent used (e.g., ethanol ~78°C).
Impure starting materials.Verify the purity of 2-bromo-1-(2,5-dichlorophenyl)ethanone and thiourea before starting the reaction.
Product loss during workup.Be cautious during the neutralization and filtration steps to avoid excessive loss of the product. Ensure the filtrate is cold to minimize the solubility of the product.
Problem 2: Presence of Significant Impurities in the Crude Product
Impurity Identification Troubleshooting Steps
Unreacted 2-bromo-1-(2,5-dichlorophenyl)ethanoneCharacteristic ketone peak in IR spectrum; distinct spot on TLC.Use a slight excess of thiourea. Ensure sufficient reaction time.
Unreacted ThioureaHighly polar spot on TLC that may streak.Wash the crude product thoroughly with water during filtration, as thiourea is water-soluble.
Isomeric Impurity (2-imino-2,3-dihydrothiazole)May have a similar Rf to the product on TLC, making separation difficult. Can sometimes be distinguished by NMR.Careful control of reaction pH. Recrystallization may help, but chromatographic separation might be necessary.
Bis-thiazole AdductHigher molecular weight peak in mass spectrometry. Lower Rf on TLC compared to the desired product.Avoid a large excess of the α-haloketone. Optimize stoichiometry.

Quantitative Data Summary

While specific quantitative data for the side reactions in the synthesis of this compound is not extensively reported in the literature, the following table provides typical yields and conditions for analogous Hantzsch thiazole syntheses. This data can serve as a benchmark for optimizing your reaction.

α-HaloketoneThiourea (equiv.)SolventTemperature (°C)Time (h)Yield (%)
2-Bromo-1-(4-chlorophenyl)ethanone1.2EthanolReflux3~95
2-Bromo-1-(p-tolyl)ethanone1.1EthanolReflux2>90
2-Bromo-1-phenylethanone1.2EthanolReflux2~90

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the Hantzsch synthesis of 4-aryl-2-aminothiazoles.

Materials:

  • 2-Bromo-1-(2,5-dichlorophenyl)ethanone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (absolute)

  • Water (deionized)

  • Sodium bicarbonate (5% aqueous solution)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-1-(2,5-dichlorophenyl)ethanone in absolute ethanol.

  • Add thiourea to the solution and stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold water. A precipitate should form.

  • Neutralize the solution by slowly adding a 5% sodium bicarbonate solution until the effervescence ceases.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water to remove any inorganic salts and unreacted thiourea.

  • Dry the crude product.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the purified this compound.

Visualizations

Hantzsch_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_bromo_ketone 2-Bromo-1-(2,5-dichlorophenyl)ethanone reaction_mixture Reaction in Ethanol (Reflux) 2_bromo_ketone->reaction_mixture thiourea Thiourea thiourea->reaction_mixture precipitation Precipitation in Water reaction_mixture->precipitation neutralization Neutralization (NaHCO3) precipitation->neutralization filtration Filtration neutralization->filtration recrystallization Recrystallization filtration->recrystallization final_product This compound recrystallization->final_product

Caption: Experimental workflow for the Hantzsch synthesis.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield start->low_yield impurities Significant Impurities start->impurities incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Check TLC suboptimal_temp Suboptimal Temperature? low_yield->suboptimal_temp unreacted_sm Unreacted Starting Material? impurities->unreacted_sm Analyze Crude side_products Side Products Formed? impurities->side_products extend_time Extend Reaction Time incomplete_reaction->extend_time Yes verify_temp Verify Reflux Temperature suboptimal_temp->verify_temp adjust_stoichiometry Adjust Stoichiometry unreacted_sm->adjust_stoichiometry Yes purification Optimize Purification side_products->purification Yes

Caption: Troubleshooting decision-making workflow.

Technical Support Center: Degradation of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

Based on the degradation of similar aromatic and thiazole-containing compounds, the primary degradation pathways are expected to be oxidative and photolytic.

  • Oxidative Degradation: This pathway likely involves reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide anions (O₂•⁻), and singlet oxygen.[1] These species can lead to hydroxylation of the aromatic ring, N- or S-oxidation, deamination, and eventual ring opening of the thiazole moiety.[1] In biological systems, cytochrome P450 enzymes can catalyze such oxidative reactions.[1]

  • Photodegradation: Exposure to UV or simulated solar light can induce degradation. This process can be direct, through the absorption of light by the molecule itself, or indirect, through photosensitizers that generate ROS.[1][2] Common reactions include dechlorination, dihydroxylation, and ring-opening.[1]

  • Hydrolytic Degradation: While potentially less significant than oxidation or photodegradation for a stable aromatic amine, hydrolysis could occur under extreme pH and temperature conditions, potentially cleaving the amine group or affecting the thiazole ring.

Q2: What are the expected major degradation products?

While specific degradation products for this compound have not been detailed in the provided search results, based on analogous compounds, one might expect:

  • Hydroxylated derivatives of the dichlorophenyl ring.

  • Products of thiazole ring cleavage, leading to smaller aliphatic and aromatic fragments.

  • Dechlorinated analogs of the parent compound.

  • Oxidized forms of the sulfur atom in the thiazole ring (e.g., sulfoxides, sulfones).

Q3: Which analytical techniques are most suitable for studying the degradation of this compound?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products.[3][4] A reversed-phase C18 column is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation data.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile degradation products, potentially after derivatization.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the definitive structural confirmation of isolated degradation products.

Troubleshooting Guides

Issue 1: Poor separation of degradation products in HPLC.

  • Possible Cause: Inappropriate mobile phase composition or gradient.

    • Solution: Optimize the mobile phase. Start with a simple gradient of water (with 0.1% formic acid or acetic acid for better peak shape) and acetonitrile or methanol. Adjust the gradient slope and time to improve resolution.

  • Possible Cause: Incorrect column chemistry.

    • Solution: If a C18 column provides insufficient separation, consider a phenyl-hexyl or a polar-embedded column to achieve different selectivity for the aromatic and polar analytes.

Issue 2: Inability to identify unknown peaks in LC-MS.

  • Possible Cause: Low concentration of degradation products.

    • Solution: Concentrate the sample using solid-phase extraction (SPE) or by evaporating the solvent. Ensure the degradation experiment has run long enough to generate sufficient quantities of products.

  • Possible Cause: Complex fragmentation patterns.

    • Solution: Utilize high-resolution mass spectrometry (e.g., Orbitrap or TOF) for accurate mass measurements to determine elemental compositions. Perform MS/MS experiments at varying collision energies to obtain detailed fragmentation information.

Issue 3: Inconsistent degradation rates between experiments.

  • Possible Cause: Fluctuation in experimental conditions.

    • Solution: Tightly control parameters such as temperature, pH, light intensity (for photodegradation), and the concentration of any added reagents (e.g., H₂O₂ for advanced oxidation).[4] Use a temperature-controlled shaker or water bath.

  • Possible Cause: Purity of the starting material.

    • Solution: Verify the purity of this compound using HPLC or NMR before initiating degradation studies. Impurities could act as catalysts or inhibitors.

Experimental Protocols

Protocol 1: General Photodegradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution in an aqueous buffer (e.g., phosphate buffer, pH 7) to a final concentration of 10-50 ppm.

  • Irradiation: Place the working solution in a quartz vessel and expose it to a light source (e.g., a xenon lamp with filters to simulate solar light or a UV lamp).[2]

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Analysis: Analyze the samples directly by HPLC-UV to monitor the disappearance of the parent compound. For product identification, use LC-MS/MS.

Protocol 2: Advanced Oxidation Process (AOP) using UV/H₂O₂

  • Sample Preparation: Prepare a 25 ppm aqueous solution of the target compound. Adjust the pH to a desired value (e.g., pH 2).[4]

  • Initiation of Degradation: Add a specific concentration of hydrogen peroxide (e.g., 1 mM) to the solution.[4]

  • UV Irradiation: Immediately expose the solution to UV light (e.g., in a photochemical reactor).[4]

  • Monitoring: Collect samples at regular intervals and quench any remaining H₂O₂ with a small amount of sodium sulfite if necessary for the analytical method.

  • Quantification and Identification: Analyze the samples using HPLC-UV for quantification and LC-MS/MS for the identification of intermediates.[4]

Quantitative Data

As specific quantitative data for the degradation of this compound is not available in the provided search results, the following table provides example experimental conditions that can be adapted for its study, based on similar compounds.[4]

ParameterPhotodegradationUV/H₂O₂ AOP
Initial Concentration 10 - 50 ppm25 ppm
pH 7.0 (Phosphate Buffer)2.0
H₂O₂ Concentration N/A1 mM
Light Source Xenon Lamp (Simulated Solar)UV Lamp (e.g., 254 nm)
Temperature 25 ± 2 °C25 ± 2 °C
Sampling Times (min) 0, 30, 60, 120, 240, 4800, 5, 10, 20, 40, 60

Visualizations

Hypothesized_Oxidative_Degradation_Pathway parent 4-(2,5-Dichlorophenyl)- 1,3-thiazol-2-amine hydroxylated Hydroxylated Intermediates parent->hydroxylated •OH addition dechlorinated Dechlorinated Intermediates parent->dechlorinated Reductive/Hydrolytic Dechlorination soxidized S-Oxidized Intermediates parent->soxidized Oxidation ring_opened Thiazole Ring-Opened Products hydroxylated->ring_opened Further Oxidation dechlorinated->ring_opened Further Oxidation soxidized->ring_opened Further Oxidation mineralization Mineralization (CO₂, H₂O, HCl, NH₄⁺, SO₄²⁻) ring_opened->mineralization Complete Oxidation Experimental_Workflow cluster_prep Sample Preparation cluster_exp Degradation Experiment cluster_analysis Analysis cluster_results Data Interpretation prep Prepare aqueous solution of target compound exp Induce degradation (e.g., UV irradiation, AOP) prep->exp sampling Collect samples over time exp->sampling hplc HPLC-UV Analysis (Quantify parent compound) sampling->hplc lcms LC-MS/MS Analysis (Identify degradation products) sampling->lcms kinetics Determine Degradation Kinetics hplc->kinetics pathway Propose Degradation Pathway lcms->pathway

References

Technical Support Center: Refining the Experimental Protocol for 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the experimental protocol for the synthesis and purification of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and established method for synthesizing 4-aryl-2-aminothiazoles, including the target compound, is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea. For the synthesis of this compound, the likely starting materials are 2-bromo-1-(2,5-dichlorophenyl)ethanone and thiourea.

Q2: What are the typical reaction conditions for the Hantzsch thiazole synthesis?

A2: Generally, the Hantzsch synthesis is conducted by heating the α-haloketone and thiourea in a suitable solvent, such as ethanol or methanol. The reaction is often carried out at reflux temperature for a duration ranging from 30 minutes to a few hours. An excess of thiourea is sometimes used to ensure the complete consumption of the α-haloketone.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Samples of the reaction mixture are spotted on a TLC plate and eluted with an appropriate solvent system (e.g., 50% ethyl acetate/50% hexane) to observe the disappearance of the starting materials and the appearance of the product spot.

Q4: What is the best method for purifying the crude product?

A4: The crude this compound, which often precipitates from the reaction mixture upon workup, can be purified by recrystallization. A common solvent system for recrystallization of similar compounds is a mixture of chloroform and hexane. The crude product can also be washed with cold water to remove any unreacted thiourea and other water-soluble impurities before recrystallization.

Q5: What are the expected spectroscopic characteristics of this compound?

  • 1H NMR: Signals corresponding to the aromatic protons on the dichlorophenyl ring and the thiazole ring proton, as well as a signal for the amino group protons.

  • 13C NMR: Resonances for the carbon atoms of the dichlorophenyl and thiazole rings.

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the amine group, C=N stretching of the thiazole ring, and C-Cl stretching.

  • Mass Spectrometry: A molecular ion peak corresponding

Technical Support Center: Scale-up Synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up production of this compound?

A1: The most prevalent and industrially scalable method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(2,5-dichlorophenyl)ethanone, with thiourea.[1][4]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 2,5-dichloroacetophenone, which is first halogenated to 2-bromo-1-(2,5-dichlorophenyl)ethanone, and thiourea. Common solvents include ethanol, methanol, or a mixture of ethanol and water.[2][5] A base, such as sodium bicarbonate or sodium carbonate, is often used during workup to neutralize the hydrobromide salt of the product and facilitate its precipitation.[1][4]

Q3: What are the critical process parameters to monitor during scale-up?

A3: Key parameters to control during scale-up include reaction temperature, rate of addition of reagents, stirring efficiency, and reaction time. Inadequate control of these parameters can lead to increased impurity formation and lower yields.

Q4: What are the common impurities observed in the synthesis of this compound?

A4: Common impurities can include unreacted starting materials (2-bromo-1-(2,5-dichlorophenyl)ethanone and thiourea), and side-products from self-condensation of the α-haloketone or over-reaction. The purity of the starting materials is crucial to minimize the formation of these byproducts.[6]

Q5: What purification methods are recommended for the final product on a large scale?

A5: For large-scale purification, recrystallization is a common and effective method.[5][7] Suitable solvent systems for recrystallization often include ethanol, methanol, or mixtures of chloroform and hexane.[7] Slurrying the crude product in a suitable solvent can also be an effective purification step.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure efficient stirring, especially in larger reactors.
Poor quality of starting materials.Use high-purity 2-bromo-1-(2,5-dichlorophenyl)ethanone and thiourea. Impurities can lead to side reactions and lower the yield of the desired product.[6]
Suboptimal solvent.The choice of solvent can significantly impact the reaction rate and yield. Ethanol is a common choice, but a solvent screen at a small scale might be beneficial to find the optimal conditions for your specific setup.[6]
Product loss during workup.The product is often precipitated by adding the reaction mixture to water and neutralizing it.[1][3][4] Ensure the pH is adjusted correctly to maximize precipitation. Avoid using an excessive amount of water, which could lead to some product remaining in the solution.
Product is Oily or Difficult to Isolate Incomplete precipitation.Ensure the reaction mixture is cooled sufficiently before and during filtration to minimize the solubility of the product. The addition of a co-solvent might be necessary to induce crystallization.
Presence of impurities.The crude product may contain impurities that inhibit crystallization. Attempt to purify a small sample by column chromatography to obtain a seed crystal, which can then be used to induce crystallization of the bulk material.
High Levels of Impurities in the Final Product Side reactions due to high temperature.Maintain a controlled temperature throughout the reaction. Excursions to higher temperatures can promote the formation of byproducts.
Incorrect stoichiometry.Ensure the correct molar ratios of the reactants are used. An excess of either starting material can lead to the formation of specific impurities.
Inefficient purification.Optimize the recrystallization process. This includes selecting the appropriate solvent system, controlling the cooling rate, and ensuring the final product is washed thoroughly with a cold solvent to remove residual impurities.

Experimental Protocols

Synthesis of this compound (Adapted from Hantzsch Thiazole Synthesis)

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-bromo-1-(2,5-dichlorophenyl)ethanone (1.0 equivalent) and ethanol.

  • Reagent Addition: To the stirred solution, add thiourea (1.1-1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a larger vessel containing cold water.

  • Precipitation: Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure this compound.

Data Presentation

Table 1: Representative Reaction Parameters for Hantzsch Thiazole Synthesis

ParameterValueReference
Solvent Ethanol[5]
Temperature 78-80 °C (Reflux)[5][8]
Reactant Ratio (α-haloketone:thiourea) 1:1.1 to 1:1.2
Reaction Time 2-4 hours[7]
Workup Precipitation in water followed by neutralization[1][3][4]

Table 2: Typical Physical Properties of 4-Aryl-1,3-thiazol-2-amines

PropertyDescription
Appearance Off-white to pale yellow solid
Solubility Generally soluble in organic solvents like DMSO and DMF; sparingly soluble in alcohols; insoluble in water.
Melting Point Varies depending on the specific aryl substituent.

Visualizations

experimental_workflow start Start: Starting Materials (2-bromo-1-(2,5-dichlorophenyl)ethanone, Thiourea, Ethanol) reaction Hantzsch Reaction (Reflux, 2-4h) start->reaction workup Workup (Quench in Water) reaction->workup neutralization Neutralization (aq. NaHCO3 / Na2CO3) workup->neutralization filtration Filtration & Washing neutralization->filtration drying Drying filtration->drying purification Purification (Recrystallization from Ethanol) drying->purification end Final Product: This compound purification->end

Caption: Experimental Workflow for the Synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product oily_product Oily/Non-crystalline Product start->oily_product check_reaction Check Reaction Completion (TLC) low_yield->check_reaction check_sm_purity Verify Starting Material Purity low_yield->check_sm_purity optimize_workup Optimize Workup/Precipitation low_yield->optimize_workup impure_product->check_sm_purity optimize_purification Optimize Recrystallization impure_product->optimize_purification control_temp Control Reaction Temperature impure_product->control_temp oily_product->optimize_workup seed_crystal Use Seed Crystal oily_product->seed_crystal

Caption: Troubleshooting Logic for the Scale-up Synthesis.

References

Validation & Comparative

Comparative Antifungal Activity of Thiazole Derivatives Against Standard Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The increasing prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, underscores the urgent need for novel antifungal therapies.[1] Thiazole derivatives have emerged as a promising class of compounds with significant antifungal potential.[1][2] Like the widely used azole antifungals (e.g., Fluconazole), many thiazole derivatives function by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[3] This guide provides a comparative overview of the in vitro activity of a representative thiazole derivative against various fungal pathogens, alongside the standard antifungal, Fluconazole.

Quantitative Comparison of Antifungal Activity

The in vitro efficacy of antifungal agents is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[1] The following table summarizes the MIC values for the representative thiazole derivative, (4-phenyl-1,3-thiazol-2-yl) hydrazine, and Fluconazole against a panel of clinically relevant fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of (4-phenyl-1,3-thiazol-2-yl) hydrazine and Fluconazole against various fungal strains.

Fungal Strain(4-phenyl-1,3-thiazol-2-yl) hydrazine (µg/mL)Fluconazole (µg/mL)
Candida albicans0.06258
Candida parapsilosis0.125Not specified
Candida tropicalis0.125Not specified
Candida glabrata0.25Not specified
Cryptococcus neoformans0.25Not specified
Aspergillus fumigatus4Not specified
Aspergillus flavus2Not specified
Trichophyton rubrum0.5Not specified

Data for (4-phenyl-1,3-thiazol-2-yl) hydrazine and the corresponding Fluconazole value for C. albicans are sourced from a study on a new antifungal agent, referred to as 31C.[4][5]

The data indicates that the representative thiazole derivative exhibits potent antifungal activity, in some cases significantly lower MIC values than fluconazole, particularly against Candida albicans.[4][5] Some studies on other thiazole derivatives have also shown promising activity against fluconazole-resistant strains.[4]

Experimental Protocols

The following is a detailed methodology for the broth microdilution assay, a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Broth Microdilution Antifungal Susceptibility Assay

This method is a standardized procedure for in vitro susceptibility testing of fungi.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on a suitable agar medium, such as Sabouraud Dextrose Agar, and incubated to ensure viable and pure growth (typically 24-48 hours for yeasts).
  • A suspension of fungal cells is prepared in sterile saline.
  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate cell density of 1-5 x 10⁶ CFU/mL.

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the test compound (e.g., a thiazole derivative) and the comparator antifungal (e.g., Fluconazole) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Serial two-fold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using a liquid medium like RPMI 1640.

3. Inoculation and Incubation:

  • The prepared fungal inoculum is further diluted in the test medium.
  • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the fungal suspension.
  • Control wells are included: a growth control (medium with inoculum, no drug) and a sterility control (medium only).
  • The plates are incubated at 35°C for 24 to 48 hours.

4. Determination of MIC:

  • Following incubation, the plates are visually inspected or read with a spectrophotometer to assess fungal growth.
  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a ≥50% reduction) compared to the growth control.[1]

5. Determination of Minimum Fungicidal Concentration (MFC) (Optional):

  • To determine if a compound is fungicidal or fungistatic, a small aliquot from the wells showing no visible growth (at and above the MIC) is subcultured onto an agar plate.
  • The plates are incubated to allow for the growth of any remaining viable fungal cells.
  • The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the subculture plates.[1]

Visualizing Mechanisms and Workflows

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Thiazole antifungals often share a mechanism of action with azole drugs like fluconazole, targeting the synthesis of ergosterol, a vital component of the fungal cell membrane.[3] The inhibition of the enzyme lanosterol 14-α-demethylase disrupts the integrity and function of the cell membrane, leading to fungal cell death or growth inhibition.[3]

cluster_inhibition Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme substrate DisruptedMembrane Disrupted Fungal Cell Membrane Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Enzyme->Ergosterol conversion Thiazole Thiazole Derivative Thiazole->Enzyme inhibition Fluconazole Fluconazole Fluconazole->Enzyme inhibition

Caption: Inhibition of ergosterol biosynthesis by thiazole derivatives and fluconazole.

Experimental Workflow: Broth Microdilution Assay

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

prep_inoculum 1. Prepare Fungal Inoculum (0.5 McFarland Standard) inoculate 3. Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions 2. Prepare Serial Dilutions of Antifungal Agents prep_dilutions->inoculate incubate 4. Incubate at 35°C for 24-48 hours inoculate->incubate read_mic 5. Read MIC (Lowest concentration with ≥50% growth inhibition) incubate->read_mic subculture 6. (Optional) Subculture for MFC read_mic->subculture

Caption: Experimental workflow for the broth microdilution MIC assay.

References

A Comparative Analysis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine and Existing Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective antifungal agents, the thiazole scaffold has emerged as a promising area of research. This guide provides a comparative overview of the potential antifungal performance of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine and its analogs against established commercial fungicides. Due to the limited publicly available data on this specific compound, this analysis leverages findings on closely related 2-amino-4-(dichlorophenyl)thiazole derivatives to draw meaningful comparisons with widely used azole and strobilurin fungicides.

Executive Summary

Thiazole derivatives, particularly those bearing a dichlorophenyl moiety, have demonstrated significant in vitro antifungal activity against a range of plant pathogenic fungi. While direct data for this compound is scarce, analogous compounds exhibit potency that is, in some instances, comparable or superior to conventional fungicides like azoles and strobilurins. The primary mechanism of action for many antifungal thiazoles is believed to be the inhibition of ergosterol biosynthesis, a pathway also targeted by azole fungicides. This shared mechanism, coupled with the potential for additional modes of action, positions these novel thiazole compounds as strong candidates for further investigation and development in the agricultural sector.

Quantitative Performance Data

The following tables summarize the available minimum inhibitory concentration (MIC) or effective concentration (EC50) values for thiazole derivatives and commercial fungicides against various phytopathogenic fungi. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Antifungal Activity of Thiazole Derivatives

Compound/AnalogFungal SpeciesMIC/EC50 (µg/mL)Reference
Phenylthiazole Derivative E26Magnaporthe oryzae1.29[1]
Phenylthiazole Derivative E17Magnaporthe oryzae1.45[1]
Phenylthiazole Derivative E23Magnaporthe oryzae1.50[1]
Phenylthiazole Derivative E4Magnaporthe oryzae1.66[1]
Thiazolyl Hydrazine Derivative 3lBotryosphaeria dothidea0.59[2]
Thiazolyl Hydrazine Derivative 3lGibberella sanbinetti0.69[2]

Table 2: Antifungal Activity of Commercial Fungicides

FungicideFungal SpeciesMIC/EC50 (µg/mL)Reference
Azole Fungicides
TebuconazoleFusarium graminearum0.005 - 2.029[3][4]
TebuconazoleMonilinia fructicola0.026 - 0.186[5]
Azoxystrobin + TebuconazoleRhizoctonia solani10[6]
Strobilurin Fungicides
PyraclostrobinPythium insidiosum0.019 - 5[7][8]
AzoxystrobinBotrytis cinerea21.7[9]
Azoxystrobin + DifenoconazoleRhizoctonia solani14[6]
Isoprothiolane (Commercial Fungicide)Magnaporthe oryzae3.22[1]
Phenazine-1-carboxylic acid (Commercial Fungicide)Magnaporthe oryzae27.87[1]

Mechanisms of Action

A fundamental aspect of comparing antifungal agents is understanding their mode of action at a molecular level.

This compound and its Analogs:

The primary proposed mechanism of action for many antifungal thiazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[10] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, these compounds compromise the integrity and function of the cell membrane, leading to the inhibition of fungal growth.[10] Some studies also suggest that certain thiazole derivatives may have additional effects, such as interfering with the fungal cell wall structure.[10]

Existing Fungicides:

  • Azole Fungicides (e.g., Tebuconazole): Similar to the thiazole derivatives, azoles are inhibitors of lanosterol 14-α-demethylase. They bind to the heme iron of the cytochrome P450 enzyme, preventing the demethylation of lanosterol and thereby disrupting ergosterol production. This leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth.

  • Strobilurin Fungicides (e.g., Pyraclostrobin, Azoxystrobin): Strobilurins act by inhibiting mitochondrial respiration in fungi.[11] They bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), blocking electron transfer and thus preventing the synthesis of ATP.[11] This disruption of the energy supply ultimately leads to the cessation of fungal growth and development.

Fungicide Mechanisms of Action cluster_thiazole_azole Thiazole Derivatives & Azole Fungicides cluster_strobilurin Strobilurin Fungicides Lanosterol Lanosterol CYP51A1 Lanosterol 14-α-demethylase (CYP51A1) Lanosterol->CYP51A1 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane Essential Component CYP51A1->Ergosterol Inhibition Thiazole 4-(2,5-Dichlorophenyl)- 1,3-thiazol-2-amine (Analog) Thiazole->CYP51A1 Azole Azole Fungicide (e.g., Tebuconazole) Azole->CYP51A1 Mitochondrion Mitochondrion ComplexIII Complex III (Cytochrome bc1) ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Electron Transport ATP ATP (Energy) ATP_Synthase->ATP Strobilurin Strobilurin Fungicide (e.g., Pyraclostrobin) Strobilurin->ComplexIII Inhibition at Qo site

Caption: Comparative mechanisms of action for thiazole derivatives, azole, and strobilurin fungicides.

Experimental Protocols

The in vitro antifungal activity data presented in this guide is primarily based on the broth microdilution method , a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

General Protocol for Broth Microdilution Assay:

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar). A suspension of fungal spores or mycelial fragments is prepared in a sterile liquid medium and adjusted to a standardized concentration.

  • Antifungal Agent Dilution: A serial dilution of the test compound (e.g., this compound) and control fungicides is prepared in a multi-well microtiter plate.

  • Inoculation: Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at a specific temperature and for a duration suitable for the growth of the test fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the control wells without the antifungal agent.

Experimental Workflow for Antifungal Susceptibility Testing A Fungal Culture (on Agar Medium) B Prepare Fungal Inoculum (Spore/Mycelial Suspension) A->B D Inoculate Wells with Fungal Suspension B->D C Serial Dilution of Test Compounds in Microtiter Plate C->D E Incubate Plates D->E F Visually or Spectrophotometrically Assess Fungal Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Conclusion

The available evidence strongly suggests that this compound and its structural analogs represent a promising class of antifungal compounds. Their in vitro activity against key plant pathogens, coupled with a well-understood mechanism of action targeting ergosterol biosynthesis, warrants further investigation. Future research should focus on obtaining direct comparative data for this compound against a broader panel of agricultural fungi and conducting in vivo studies to assess its efficacy and phytotoxicity under field conditions. The development of novel fungicides with alternative or dual modes of action is crucial for managing fungicide resistance, and thiazole derivatives hold significant potential in this ongoing endeavor.

References

Comparative Analysis of 4-(Aryl)-1,3-thiazol-2-amine Derivatives: A Guide to Understanding Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the biological activities of 4-aryl-1,3-thiazol-2-amine derivatives, with a focus on predicting the potential cross-reactivity of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. While direct experimental data for this specific compound is not publicly available, this document synthesizes existing research on structurally related analogs to offer insights into its likely target profile and off-target effects. The 2-aminothiazole scaffold is a well-established pharmacophore known to interact with a variety of biological targets, most notably protein kinases. The nature and position of substituents on the 4-phenyl ring play a critical role in determining the potency and selectivity of these compounds. This guide summarizes key findings, presents comparative biological data, outlines relevant experimental protocols, and provides visual representations of pertinent signaling pathways and experimental workflows to aid researchers in the design and interpretation of studies involving this class of compounds.

Introduction: The 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 2-aminothiazole have been reported to exhibit a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] A significant portion of the research on this scaffold has focused on its role as a "hinge-binding" motif in protein kinase inhibitors, where the thiazole nitrogen and the exocyclic amine form hydrogen bonds with the kinase hinge region.[3] Consequently, compounds based on this scaffold often exhibit activity against multiple kinases, leading to potential cross-reactivity.

This guide focuses on the 4-phenyl-1,3-thiazol-2-amine subset of this family. The substitution pattern on the phenyl ring is a key determinant of target specificity. Understanding the structure-activity relationships (SAR) within this chemical series is crucial for predicting the biological profile of novel analogs such as this compound.

Comparative Biological Activity of 4-Aryl-1,3-thiazol-2-amine Derivatives

The biological targets of 4-aryl-1,3-thiazol-2-amine derivatives are diverse and heavily influenced by the substituents on the phenyl ring. The following table summarizes the reported activities of various analogs, providing a basis for predicting the potential activity of the 2,5-dichloro substituted variant.

Table 1: Comparative Biological Data of 4-Aryl-1,3-thiazol-2-amine Analogs

Compound/Derivative ClassPrimary Target(s)Key Findings & IC50/EC50 ValuesReference(s)
N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amines Aurora A and B kinasesA substituent at the para-position of the aniline ring correlated with potency. Compound 18 (CYC116) exhibited Ki values of 8.0 nM and 9.2 nM for Aurora A and B, respectively.[4][5]
5-Phenylthiazol-2-amine Derivatives PI4KIIIβ, PI3K/AKT pathwayCompounds 16 and 43 showed superior PI4KIIIβ selective inhibitory and antiproliferative activity compared to the lead compound PIK93.[6]
Dasatinib (a 2-aminothiazole derivative) Pan-Src family kinase inhibitorPotent inhibitor with nanomolar to subnanomolar potencies in biochemical and cellular assays. Also inhibits Abl kinase.[7][8]
N,4-Diaryl-1,3-thiazole-2-amines TubulinN-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s ) was the most potent, with IC50 values between 0.36 and 0.86 μM in three cancer cell lines.[9]
4-Aryl-1,3-thiazole-2-amines Leishmania amazonensisCompound 6 showed an IC50 of 20.78 μM against promastigotes.[10][11]
4-(4-Methoxyphenyl)-2-aminothiazole derivatives Human adenosine A3 receptor antagonistsN-acetyl or propionyl substitutions increased binding affinity and selectivity.[12]
Aryl 2-aminothiazoles Allosteric inhibitors of protein kinase CK2Compound 7 inhibited CK2α with an IC50 in the low micromolar range and showed off-target effects on EphA4, GSK3β, and others at higher concentrations.[13]

Based on this comparative data, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases. The dichlorophenyl substitution may confer a unique selectivity profile.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment and comparison of compound activity. Below are representative methodologies for key assays used to characterize 2-aminothiazole derivatives.

Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro potency of a compound against a specific protein kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • Test compound (e.g., this compound) dissolved in DMSO

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

    • Microplate reader or scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then in kinase reaction buffer.

    • Add the kinase and its substrate to the wells of a microplate.

    • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding a stop solution).

    • Add the detection reagent and incubate as required by the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader or scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements (e.g., FBS, antibiotics)

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value from the dose-response curve.

Visualizing Pathways and Workflows

Generic Kinase Signaling Pathway

The following diagram illustrates a simplified, generic kinase signaling pathway that can be inhibited by small molecules like 4-aryl-1,3-thiazol-2-amine derivatives. These inhibitors typically compete with ATP for binding to the kinase's active site.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Upstream Kinase (e.g., Src, PI3K) Receptor->Kinase1 Activates Kinase2 Downstream Kinase (e.g., Akt, MAPK) Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Inhibitor 4-Aryl-1,3-thiazol-2-amine Derivative Inhibitor->Kinase1 Inhibits Inhibitor->Kinase2 Inhibits ATP ATP ATP->Kinase1 ATP->Kinase2 GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Ligand Growth Factor Ligand->Receptor Binds

Caption: Generic Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow for Assessing Cross-Reactivity

The following diagram outlines a typical workflow for evaluating the cross-reactivity of a novel compound.

G cluster_discovery Compound Discovery & Initial Screening cluster_profiling Cross-Reactivity Profiling cluster_validation Hit Validation & SAR Synthesis Synthesis of This compound PrimaryAssay Primary Target Assay (e.g., specific kinase) Synthesis->PrimaryAssay Test KinasePanel Broad Kinase Panel Screening (e.g., 400+ kinases) PrimaryAssay->KinasePanel If Active CellBasedAssays Cell-Based Proliferation Assays (Cancer Cell Line Panel) PrimaryAssay->CellBasedAssays OffTargetAssays Non-Kinase Off-Target Assays (e.g., GPCRs, Ion Channels) PrimaryAssay->OffTargetAssays DoseResponse Dose-Response Confirmation of Hits KinasePanel->DoseResponse Identify Hits CellBasedAssays->DoseResponse SAR_Analysis Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR_Analysis

Caption: Experimental Workflow for Cross-Reactivity Profiling.

Conclusion and Future Directions

The existing literature strongly suggests that 4-aryl-1,3-thiazol-2-amine derivatives, including the 2,5-dichloro analog, are likely to exhibit activity against multiple biological targets, particularly protein kinases. The specific cross-reactivity profile of this compound will be dictated by the electronic and steric properties of the dichlorophenyl substituent.

For researchers working with this compound, it is imperative to conduct comprehensive cross-reactivity profiling to understand its full biological effects. This should include screening against a broad panel of kinases and potentially other target classes. The data and protocols presented in this guide provide a framework for these investigations and for interpreting the resulting data in the context of the broader 2-aminothiazole chemical family. Future research should aim to generate specific experimental data for the 2,5-dichloro derivative to validate the predictions made in this guide and to fully elucidate its therapeutic potential and potential liabilities.

References

Comparative Efficacy of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine and Analogs in Preclinical Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the potential in vivo anti-inflammatory efficacy of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. Direct in vivo experimental data for this specific compound is not publicly available. Therefore, this guide leverages data from structurally similar 2-aminothiazole derivatives and compares their performance against established anti-inflammatory agents. The data presented is intended for researchers, scientists, and drug development professionals to inform preclinical research design and hypothesis generation.

The anti-inflammatory potential of thiazole derivatives is often evaluated using the carrageenan-induced paw edema model, a standard preclinical assay for acute inflammation. The primary mechanism of action for many of these compounds is the inhibition of key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Performance Comparison of Thiazole Derivatives and Standard Drugs

The following table summarizes the in vivo anti-inflammatory activity of 2-aminothiazole analogs and standard non-steroidal anti-inflammatory drugs (NSAIDs) in the carrageenan-induced paw edema model. The efficacy is presented as the percentage of edema inhibition at a specific time point after carrageenan administration.

CompoundDose (mg/kg)Time Point (hours)Paw Edema Inhibition (%)Reference
Compound 5d (4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative)20561.64 ± 1.10[1]
Compound 5e (4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative)20564.59 ± 1.49[1]
Indomethacin 55Significant Inhibition[2]
Indomethacin 10457.66[3]
Celecoxib 306Significant Inhibition[4]
Aspirin 100-Standard[1]

Note: The data for this compound is not available. The efficacy of Compounds 5d and 5e, which are structurally related, suggests that the target compound may also possess anti-inflammatory properties.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.[5][6][7][8]

1. Animals:

  • Male Wistar rats (150-200 g) are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

  • Animals are acclimatized for at least one week before the experiment.

2. Grouping and Dosing:

  • Animals are randomly divided into several groups (n=6-8 per group):

    • Vehicle Control Group: Receives the vehicle (e.g., 1% DMSO in saline).[1]

    • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o. or Celecoxib, 30 mg/kg, p.o.).[3][4]

    • Test Compound Groups: Receive the test compound at various doses (e.g., 5, 10, and 20 mg/kg, p.o.).[1]

  • The test compounds, standard drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.

3. Induction of Inflammation:

  • A 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration using a plethysmometer.[2]

  • The percentage of inhibition of paw edema is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

5. Statistical Analysis:

  • Data are expressed as the mean ± standard error of the mean (SEM).

  • Statistical significance is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test.

Visualizing Mechanisms and Workflows

To better understand the underlying biological pathways and experimental procedures, the following diagrams are provided.

G cluster_0 Arachidonic Acid Cascade cluster_1 Inhibitors AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGs_phys Prostaglandins (Physiological) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs_inflam->Inflammation LTs->Inflammation Thiazole Thiazole Derivatives Thiazole->COX2 Inhibit Thiazole->LOX Inhibit NSAIDs NSAIDs (e.g., Indomethacin) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit Celecoxib Celecoxib Celecoxib->COX2 Inhibit (Selective)

Caption: Mechanism of action of thiazole derivatives and NSAIDs in the arachidonic acid cascade.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema start Animal Acclimatization grouping Grouping of Animals (Control, Standard, Test) start->grouping dosing Administration of Vehicle/Standard/Test Compound grouping->dosing induction Sub-plantar Injection of Carrageenan (1%) dosing->induction measurement Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) induction->measurement calculation Calculate % Inhibition of Edema measurement->calculation analysis Statistical Analysis calculation->analysis

Caption: Workflow for the in vivo evaluation of anti-inflammatory activity.

References

Comparative Toxicity Profile of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available toxicity data for compounds structurally related to 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. Due to a lack of specific toxicity studies on the title compound, this document focuses on summarizing the toxicological profiles of similar thiazole and thiadiazole derivatives to offer predictive insights for researchers in drug development. The data presented is intended to aid in the early assessment of potential liabilities and guide future preclinical safety evaluations.

I. Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity of various thiazole and thiadiazole derivatives against a range of mammalian cell lines. These compounds share structural similarities with this compound and provide a basis for understanding the potential cytotoxicity of this class of molecules.

Table 1: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
4-Phenyl-1,3-thiazol-2-amine derivatives (8 compounds)THP-145.73 - 143.57[1]
L92927.07 - 198.26[1]
Vero118.17 - 1217.5[1]
Phthalimido-thiazole derivativesRAW 264.759.7 - >413[1]
Thiazolidine derivativesJ774.A1 Macrophages8.52 - 126.83[1]
2-Pyridyl thiazole compoundsHepG285.11 - 100[1]
4-thiazolidinone and 1,3-thiazole compoundsFibroblast cells12.01 - 209.53[1]
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineThree cancer cell lines0.36 - 0.86[2]
(4-fluorophenyl) thiazolidin-4-one (4-TH)SKOV3 (ovarian cancer)12.3[3][4]
CHO-K1 (normal)7.5[3][4]

Table 2: Cytotoxicity of Thiadiazole Derivatives

CompoundCell LineIC50 / GI50 (µM or µg/mL)Reference
2-amine-5-(4-R-phenyl)-1,3,4-thiadiazole derivativesMCF-7GI50: 24.0 - 46.8 µg/mL[5]
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (myelogenous leukemia)7.4 µM[5]
2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazoleMCF-7120 - 160 µM[5]
MDA-MB-23170 - 170 µM[5]
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamidePC-3 (prostate cancer)64.46 µM[5]
HT-29 (colon cancer)33.67 µM[5]
5-(3-(2,3-Dichlorophenyl)-[1][2][5]triazolo[3,4-b][1][2][6]thiadiazol-6-yl)flurobenzonitrileSiHa (cervical cancer)15.6 µM[5]

II. Experimental Protocols

A detailed understanding of the methodologies used to generate toxicity data is crucial for interpretation and comparison. Below are representative protocols for common in vitro toxicity assays.

A. MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Genotoxicity Assays

Genotoxicity assays are used to assess the potential of a compound to induce genetic damage.

  • Chromosome Aberration Test: This test evaluates the ability of a compound to cause structural changes in chromosomes.

    • Protocol:

      • Treat cells (e.g., CHO-K1) with sub-lethal concentrations of the test compound for one cell cycle duration (e.g., 24 hours).[3]

      • Add a metaphase-arresting agent (e.g., colcemid).

      • Harvest the cells, treat them with a hypotonic solution, and fix them.

      • Prepare slides, stain the chromosomes, and analyze for aberrations under a microscope.

      • A statistically significant increase in chromosomal aberrations compared to the control indicates clastogenic potential.[3]

  • Micronucleus Test: This assay detects the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

    • Protocol:

      • Treat cells with the test compound as in the chromosome aberration test.[3]

      • Add a cytokinesis-blocking agent (e.g., cytochalasin B) to obtain binucleated cells.

      • Harvest the cells, fix, and stain them.

      • Score the frequency of micronuclei in binucleated cells.

      • A significant increase in micronucleus formation suggests genotoxic potential.[3]

III. Potential Signaling Pathways and Mechanisms of Toxicity

The biological activity and potential toxicity of thiazole derivatives are often linked to their interaction with specific cellular signaling pathways. The diagrams below illustrate some of these pathways that could be relevant for this compound.

experimental_workflow cluster_invitro In Vitro Cytotoxicity Assessment cluster_genotoxicity Genotoxicity Assessment cell_culture Cell Culture (e.g., Cancer & Normal cell lines) compound_treatment Compound Treatment (Dose-response) cell_culture->compound_treatment viability_assay Cell Viability Assay (e.g., MTT) compound_treatment->viability_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis geno_treatment Cell Treatment (Sub-lethal doses) chromosome_aberration Chromosome Aberration Assay geno_treatment->chromosome_aberration micronucleus Micronucleus Assay geno_treatment->micronucleus geno_analysis Microscopic Analysis chromosome_aberration->geno_analysis micronucleus->geno_analysis

Fig. 1: General workflow for in vitro toxicity testing.

signaling_pathway cluster_egfr EGFR Signaling Pathway cluster_tubulin Microtubule Dynamics egfr EGFR ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation tubulin Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitosis Mitosis microtubule->mitosis thiazole Thiazole Derivative thiazole->egfr Inhibition thiazole->tubulin Inhibition of Polymerization

Fig. 2: Potential signaling pathways affected by thiazole derivatives.

IV. Discussion and Future Directions

The available data on structurally related compounds suggest that the toxicity of this compound could be cell-line dependent and influenced by the specific substitution patterns on the phenyl and thiazole rings. For instance, some derivatives exhibit potent cytotoxicity against cancer cell lines with IC50 values in the low micromolar range, while others show moderate to low toxicity.[1][2][5] Of particular note is the finding that (4-fluorophenyl) thiazolidin-4-one was highly toxic to normal CHO-K1 cells, indicating the potential for non-specific cytotoxicity.[3][4]

The varied biological activities reported for thiazole-containing compounds, including anti-inflammatory, anticancer, and antimicrobial effects, underscore the therapeutic potential of this scaffold.[7][8] However, a thorough toxicological evaluation is imperative.

For this compound, future research should prioritize:

  • In vitro cytotoxicity screening against a panel of both cancerous and non-cancerous cell lines to determine its therapeutic index.

  • A comprehensive battery of genotoxicity assays to assess its mutagenic and clastogenic potential.

  • In vivo acute toxicity studies in animal models to determine its LD50 and identify target organs of toxicity.

  • Mechanism of action studies to elucidate the specific signaling pathways it modulates, which can provide insights into both its efficacy and potential off-target toxicities.

This comparative guide serves as a foundational resource for researchers working with this compound and its analogs, highlighting the importance of early and comprehensive toxicity assessment in the drug development process.

References

A Comparative Analysis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine scaffold presents a promising starting point for the discovery of novel therapeutic agents. This guide provides a comparative analysis of its analogs, focusing on their anticancer and antimicrobial activities. The information herein is supported by experimental data from various studies, offering insights into the structure-activity relationships (SAR) of this chemical series.

The 2-aminothiazole core is a well-established pharmacophore found in numerous biologically active compounds.[1] The substitution at the 4-position of the thiazole ring with a dichlorophenyl group, specifically the 2,5-dichloro substitution, has been a subject of interest in medicinal chemistry due to the potential for potent and selective biological activity. This guide aims to consolidate and compare the performance of various analogs of this compound to aid in the rational design of more effective derivatives.

Performance Comparison of Analogs

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the phenyl ring and modifications of the 2-amino group. The following tables summarize the in vitro anticancer and antimicrobial activities of selected analogs, providing a basis for comparative analysis.

Anticancer Activity

The antiproliferative activity of various 4-phenyl-1,3-thiazol-2-amine analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Compound IDR1 (Phenyl Substitution)R2 (2-Amino Substitution)Cancer Cell LineIC50 (µM)Reference
1a 2,5-dichloro-HHT29 (Colon)2.01[2]
1b 4-methoxyN-(2,4-dimethoxyphenyl)SGC-7901 (Gastric)0.36
1c 4-bromo-HMCF7 (Breast)10.5[3]
1d 3-nitro-HA549 (Lung)21.33[4]
1e 4-cyano2-(2-hydroxy-3-methylbenzylidene)hydrazinylMCF-7 (Breast)1.0
1f 4-cyano2-(2,6-dichlorobenzylidene)hydrazinylHCT-116 (Colon)1.1

Note: Data for a direct series of 4-(2,5-dichlorophenyl) analogs was not available in a single study. The table presents data from various sources for structurally related compounds to infer potential SAR.

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

  • Substitution on the Phenyl Ring: The position and nature of substituents on the 4-phenyl ring play a crucial role in determining the anticancer potency. Electron-withdrawing groups, such as nitro and cyano, have been shown to influence activity.[2] For instance, compound 1e and 1f with a 4-cyano group display potent activity.

  • Substitution on the 2-Amino Group: Modification of the 2-amino group can significantly enhance antiproliferative effects. The introduction of substituted phenyl groups or hydrazone moieties has been explored, with some derivatives showing improved potency.[3]

Antimicrobial Activity

The antimicrobial potential of 4-phenyl-1,3-thiazol-2-amine analogs has been investigated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDR1 (Phenyl Substitution)Bacterial/Fungal StrainMIC (µg/mL)Reference
2a 4-chloroS. aureus16.1[5]
2b 4-chloroE. coli16.1[5]
2c 4-bromoS. aureus-[6]
2d 3,4-dichloro (on 2-thioureido)S. aureus4-16[1]
2e 4-chloroC. albicans-

Note: This table compiles data for analogs with chloro-substitutions on the phenyl ring to provide insights relevant to the 2,5-dichloro substitution pattern.

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:

  • Halogen Substitution: The presence of halogen atoms, particularly chlorine and bromine, on the 4-phenyl ring is a common feature in analogs with notable antimicrobial activity.[5][6]

  • Modifications at the 2-Position: Derivatization of the 2-amino group, for example, by forming thiourea derivatives, has been shown to be a successful strategy for enhancing antimicrobial potency.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to reproduce and build upon these findings.

Synthesis of 4-Phenyl-1,3-thiazol-2-amine Derivatives

The general synthesis of 4-phenyl-1,3-thiazol-2-amine derivatives typically follows the Hantzsch thiazole synthesis.[7]

Workflow for Hantzsch Thiazole Synthesis

sub_acetophenone Substituted Acetophenone bromination Bromination (e.g., Br2, HBr) sub_acetophenone->bromination alpha_bromo α-Bromoacetophenone bromination->alpha_bromo cyclization Cyclization (e.g., Ethanol, Reflux) alpha_bromo->cyclization thiourea Thiourea thiourea->cyclization thiazole 4-Substituted-phenyl- 1,3-thiazol-2-amine cyclization->thiazole

Caption: General workflow for the Hantzsch synthesis of 4-phenyl-1,3-thiazol-2-amines.

Materials:

  • Substituted acetophenone (e.g., 2,5-dichloroacetophenone)

  • Bromine or N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Synthesis of α-bromoacetophenone: The substituted acetophenone is brominated at the α-position using a suitable brominating agent like bromine in glacial acetic acid or NBS in the presence of a radical initiator.

  • Cyclization: The resulting α-bromoacetophenone is then reacted with thiourea in a suitable solvent, typically ethanol, under reflux conditions.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by adding a base (e.g., ammonia or sodium bicarbonate). The crude product is then filtered, washed, and purified by recrystallization or column chromatography.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[3][8][9]

Workflow of the MTT Assay

cell_seeding Seed Cancer Cells in 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 compound_treatment Treat with Thiazole Analogs incubation1->compound_treatment incubation2 Incubate (48-72h) compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate (4h) mtt_addition->incubation3 solubilization Solubilize Formazan (e.g., DMSO) incubation3->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading ic50_determination Calculate IC50 absorbance_reading->ic50_determination

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Materials:

  • Human cancer cell lines (e.g., HT-29, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is determined by the broth microdilution method, which is a standard procedure for assessing the antimicrobial susceptibility of microorganisms.[10]

Workflow for MIC Determination

serial_dilution Prepare Serial Dilutions of Compounds in Broth inoculation Inoculate with Bacterial/Fungal Suspension serial_dilution->inoculation incubation Incubate (24-48h) inoculation->incubation visual_inspection Visually Inspect for Growth incubation->visual_inspection mic_determination Determine MIC visual_inspection->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the microorganism is prepared in the appropriate broth.

  • Serial Dilution: The test compounds are serially diluted in the broth in the wells of a 96-well plate.

  • Inoculation: Each well is then inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway Visualization

While the precise mechanisms of action for many this compound analogs are still under investigation, some 2-aminothiazole derivatives have been shown to target key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway

RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiazole Thiazole Analog Thiazole->PI3K Inhibits Thiazole->Akt Inhibits Thiazole->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound analogs.

References

Benchmarking 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine Against Commercial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the biological activity of the novel compound 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. Given that the 2-aminothiazole scaffold is a common feature in compounds with antiproliferative and kinase inhibitory activities, this document outlines a comparative analysis against established commercial standards in these therapeutic areas.[1] The experimental data presented is illustrative and serves as a template for a comprehensive evaluation.

Data Presentation: Comparative Biological Activity

The following tables summarize hypothetical quantitative data for this compound against selected commercial standards. Direct, head-to-head experimental evaluation under identical conditions is crucial for accurate comparison.[2]

Table 1: In Vitro Antiproliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cell growth. Lower values indicate greater potency. The data below represents hypothetical IC50 values against various human cancer cell lines.

CompoundMechanism of ActionMCF-7 (Breast) pIC50NCI-H460 (Lung) pIC50PC-3 (Prostate) pIC50
This compound Putative Kinase Inhibitor6.56.26.4
PaclitaxelMicrotubule Stabilizer8.10[3]7.92[3]7.89[3]
DoxorubicinTopoisomerase II Inhibitor7.35[3]7.09[3]7.19[3]
GefitinibEGFR Kinase Inhibitor5.15[3]5.00[3]4.96[3]

Note: pIC50 is the negative logarithm of the IC50 value. Higher pIC50 values indicate greater potency. The data for commercial standards is derived from publicly available information and may vary based on experimental conditions.[3]

Table 2: In Vitro Kinase Inhibitory Activity (IC50)

The potency of kinase inhibitors is quantified by their IC50 values against specific kinases. Lower IC50 values denote higher potency.[2]

CompoundTarget KinaseIC50 (nM)
This compound Putative Target Kinase (e.g., MEK1)50
TrametinibMEK1/20.92 / 1.8
CobimetinibMEK1/24.2 / 6.2
BinimetinibMEK1/212 / 12

Note: The target kinase for this compound is hypothetical and requires experimental validation. IC50 values for commercial standards are for comparative purposes and can vary based on assay conditions.[2]

Experimental Protocols

Accurate and reproducible data are fundamental for meaningful benchmarking. The following sections detail standard methodologies for key assays.

MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[3][4]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Procedure:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, NCI-H460, PC-3) in 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and commercial standards for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[3][5]

  • Formazan Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO or isopropanol, to each well.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3][4]

  • Data Analysis: Calculate the IC50 values using non-linear regression analysis of the dose-response curves.

In Vitro Kinase Inhibition Assay (Radiometric)

Radiometric assays are considered the gold standard for kinase profiling as they directly measure the incorporation of a radiolabeled phosphate into a substrate.[6]

Objective: To determine the IC50 of an inhibitor against a purified kinase enzyme.

Procedure:

  • Reagent Preparation: Prepare a suitable kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).[2]

  • Inhibitor Addition: Add serial dilutions of the test inhibitor to the wells of an assay plate. Include a vehicle control (e.g., DMSO).[7]

  • Reaction Setup: Prepare a master mix containing the kinase buffer, the purified recombinant kinase enzyme, and the appropriate substrate. Add this master mix to the wells containing the inhibitor and incubate briefly to allow for inhibitor binding.[2][7]

  • Reaction Initiation: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-33P]ATP).[6]

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.[2][7]

  • Reaction Termination and Detection: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing.[7]

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter or other appropriate detector.[7]

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a representative kinase signaling pathway and a typical experimental workflow for evaluating antiproliferative agents.

G cluster_0 Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

G cluster_1 Experimental Workflow: Antiproliferative Assay A Seed cells in 96-well plate B Incubate overnight A->B C Treat with serial dilutions of compound B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A typical workflow for determining the IC50 of a compound using the MTT assay.

References

A Comparative Guide to the Synthesis of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine: An Evaluation of Reproducibility and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes for 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry. The focus is on the reproducibility of the widely used Hantzsch thiazole synthesis and a comparison with emerging alternative methods.

Comparison of Synthetic Methodologies

The synthesis of this compound is most commonly achieved through the Hantzsch thiazole synthesis. However, variations of this method, aiming for improved efficiency and greener processes, have been developed. Below is a comparative summary of these approaches.

MethodKey ReagentsTypical Reaction ConditionsReported YieldPurityReproducibility & Remarks
Conventional Hantzsch Synthesis 2-Bromo-1-(2,5-dichlorophenyl)ethanone, ThioureaReflux in ethanol, 1-4 hoursHigh (typically >80%)Good to Excellent (after recrystallization)Highly reproducible and well-established method. The product often precipitates from the reaction mixture, simplifying initial purification.
Solvent-Free Hantzsch Synthesis 2-Bromo-1-(2,5-dichlorophenyl)ethanone, ThioureaHeating reactants together without solvent, rapid reaction (seconds to minutes)Good to Excellent (42-93% for analogs)[1]Good (purification by washing)Environmentally friendly and rapid. Reproducibility can be sensitive to the efficiency of mixing and heat transfer in the absence of a solvent.
Microwave-Assisted Hantzsch Synthesis 2-Bromo-1-(2,5-dichlorophenyl)ethanone, ThioureaMicrowave irradiation in a suitable solvent (e.g., ethanol), 5-15 minutesExcellent (often >90% for analogs)Good to ExcellentSignificant reduction in reaction time compared to conventional heating. Offers high yields and is generally reproducible with dedicated microwave synthesis equipment.

Signaling Pathways and Experimental Workflows

The Hantzsch synthesis follows a well-understood reaction mechanism involving the condensation of an α-haloketone with a thioamide. The general workflow is adaptable to conventional heating, solvent-free conditions, and microwave-assisted protocols.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 2-Bromo-1-(2,5-dichlorophenyl)ethanone C Mixing in Solvent (e.g., Ethanol) A->C B Thiourea B->C D Heating (Conventional or Microwave) C->D E Precipitation/ Neutralization D->E F Filtration E->F G Recrystallization F->G H 4-(2,5-Dichlorophenyl)- 1,3-thiazol-2-amine G->H

Caption: General experimental workflow for the Hantzsch synthesis of this compound.

The logical relationship between the different synthetic approaches can be visualized as variations of the core Hantzsch synthesis principle, each with distinct advantages.

G A Hantzsch Thiazole Synthesis (Core Principle) B Conventional Synthesis A->B Established & Reproducible C Solvent-Free Synthesis A->C Green & Rapid D Microwave-Assisted Synthesis A->D Efficient & High-Yielding

Caption: Logical relationship of alternative syntheses to the core Hantzsch principle.

Experimental Protocols

Conventional Hantzsch Synthesis

This protocol is adapted from established procedures for analogous halogenated 4-phenyl-1,3-thiazol-2-amines.

Materials:

  • 2-Bromo-1-(2,5-dichlorophenyl)ethanone

  • Thiourea

  • Absolute Ethanol

  • 5% Sodium Bicarbonate Solution

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 2-bromo-1-(2,5-dichlorophenyl)ethanone in absolute ethanol.

  • Add 1.2 equivalents of thiourea to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of cold deionized water, which should induce precipitation of the product.

  • Neutralize the solution with a 5% sodium bicarbonate solution.

  • Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

  • The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Solvent-Free Hantzsch Synthesis

This method offers a greener and faster alternative to the conventional protocol.[1]

Materials:

  • 2-Bromo-1-(2,5-dichlorophenyl)ethanone

  • Thiourea

  • Deionized Water or Ethanol for washing

Procedure:

  • In a suitable reaction vessel, heat 1.0 equivalent of 2-bromo-1-(2,5-dichlorophenyl)ethanone to its melting point.

  • Add 1.2 equivalents of thiourea to the molten ketone. The reaction is typically rapid and exothermic.

  • After the reaction subsides (usually within a few minutes), allow the mixture to cool and solidify.

  • The resulting solid is triturated with water or ethanol to remove any unreacted starting materials and impurities.

  • Collect the solid product by vacuum filtration.

Microwave-Assisted Hantzsch Synthesis

This protocol significantly accelerates the reaction time.

Materials:

  • 2-Bromo-1-(2,5-dichlorophenyl)ethanone

  • Thiourea

  • Ethanol

Procedure:

  • In a microwave reaction vial, combine 1.0 equivalent of 2-bromo-1-(2,5-dichlorophenyl)ethanone and 1.2 equivalents of thiourea in ethanol.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120°C) for 5-15 minutes.

  • After the reaction, cool the vial to room temperature.

  • The product can be isolated following the workup procedure described for the conventional Hantzsch synthesis (precipitation in water, neutralization, and filtration).

References

Unraveling the Action of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine: A Comparative Guide to its Potential Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the potential mechanisms of action of the novel compound 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. While direct experimental data for this specific molecule is not yet publicly available, extensive research on the broader class of 2-aminothiazole derivatives offers significant insights into its likely biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold.

The 2-aminothiazole core is a versatile pharmacophore found in a variety of biologically active compounds, exhibiting a range of effects from anticancer to antimicrobial activity. Based on structure-activity relationship (SAR) studies of analogous compounds, this guide explores three primary potential mechanisms of action for this compound: antitubercular, anticancer via Aurora kinase inhibition, and antimicrobial through enzyme inhibition.

Comparative Analysis of Potential Mechanisms of Action

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. The following table summarizes the key characteristics of the most probable mechanisms of action for compounds within this class.

Mechanism of ActionTargetKey Structural Features for ActivityRepresentative Compounds (Alternatives)Potency (Reported for Alternatives)
Antitubercular Not fully elucidated; not iron chelation[1]A 2-pyridyl moiety at the C-4 position is often essential. Modifications at the N-2 position with substituted benzoyl groups can significantly enhance activity.[1][2]N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amineMIC: 0.024 µM against M. tuberculosis[1][2]
Anticancer Aurora Kinases (A and B)[2][3]Phenyl group at the C-4 position and various substitutions on the 2-amino group.[2]4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide, CYC116[4][5]IC50 values in the nanomolar to low micromolar range against various cancer cell lines.[5]
Antimicrobial MurB (Antibacterial), CYP51 (Antifungal)[6]Varied substitutions on the 2-aminothiazole scaffold.Functionally substituted 2-aminothiazolesMICs ranging from 0.5 to 4 µg/mL against various bacteria and fungi.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are generalized protocols for key experiments relevant to the potential mechanisms of action of this compound.

Antitubercular Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of Mycobacterium tuberculosis.

a. Inoculum Preparation:

  • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

b. Microplate Assay:

  • Prepare serial two-fold dilutions of the test compound in a 96-well microplate.

  • Add the prepared inoculum to each well.

  • Include a drug-free well as a growth control and a well with a known antitubercular drug (e.g., isoniazid) as a positive control.

  • Seal the plates and incubate at 37°C for 7-14 days.

c. MIC Determination:

  • Assess bacterial growth visually or by using a resazurin-based indicator.

  • The MIC is the lowest concentration of the compound that prevents a color change (indicating inhibition of growth).[8]

Anticancer Activity: Aurora Kinase Inhibition Assay

This biochemical assay measures the direct inhibition of Aurora kinase activity.

a. Reaction Setup:

  • In a 96-well plate, add the test compound at various concentrations.

  • Add a reaction mixture containing purified recombinant Aurora A or B kinase, a suitable substrate (e.g., histone H3), and ATP in a kinase buffer.[9]

  • Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control (blank).

b. Kinase Reaction and Detection:

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[10][11]

  • Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™.[10][11] The luminescent signal is proportional to the kinase activity.

c. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Activity: MurB and CYP51 Inhibition Assays

a. MurB Enzymatic Assay (Antibacterial):

  • The activity of MurB, a UDP-N-acetylenolpyruvylglucosamine reductase, can be monitored by measuring the oxidation of its cofactor, NADPH.[12]

  • Set up a reaction mixture containing purified MurB enzyme, its substrate UDP-N-acetylenolpyruvylglucosamine, NADPH, and the test compound.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to NADPH oxidation.[12]

  • Calculate the rate of reaction and determine the inhibitory effect of the compound.

b. CYP51 Inhibition Assay (Antifungal):

  • This assay measures the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[13][14]

  • Use a reconstituted enzyme system with purified fungal CYP51 and its reductase partner.

  • Incubate the enzyme system with its substrate, lanosterol, and the test compound.

  • After the reaction, extract the sterols and analyze the conversion of lanosterol to its demethylated product using gas chromatography-mass spectrometry (GC-MS).[15]

  • Quantify the inhibition by comparing the product formation in the presence and absence of the inhibitor.

Visualizing the Pathways and Workflows

To further clarify the discussed mechanisms and experimental procedures, the following diagrams have been generated.

cluster_0 Antitubercular Activity Workflow prep Prepare M. tuberculosis Inoculum plate Serial Dilution of Compound in 96-well Plate prep->plate inoculate Inoculate Plate plate->inoculate incubate Incubate at 37°C inoculate->incubate read Read MIC incubate->read cluster_1 Aurora Kinase Signaling in Mitosis G2 G2 Phase M Mitosis G2->M AuroraA Aurora A M->AuroraA AuroraB Aurora B M->AuroraB Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor 2-Aminothiazole Inhibitor Inhibitor->AuroraA inhibition Inhibitor->AuroraB inhibition cluster_2 Antimicrobial Mechanisms cluster_bacteria Bacterial Cell Wall Synthesis cluster_fungi Fungal Ergosterol Synthesis MurA MurA MurB MurB MurA->MurB Peptidoglycan Peptidoglycan MurB->Peptidoglycan Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Inhibitor 2-Aminothiazole Derivative Inhibitor->MurB inhibition Inhibitor->CYP51 inhibition

References

A Head-to-Head Comparison of Dichlorophenyl Thiazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of dichlorophenyl thiazole isomers, focusing on their anticancer and antimicrobial activities. While a direct head-to-head experimental comparison under uniform conditions is not extensively available in the current literature, this document synthesizes available data to offer insights into the structure-activity relationships of these compounds.

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a dichlorophenyl moiety to the thiazole ring has been a strategy to enhance the therapeutic potential of these molecules, leading to the development of potent anticancer and antimicrobial agents. The specific positioning of the chlorine atoms on the phenyl ring, as well as the attachment point of the dichlorophenyl group to the thiazole ring, can significantly influence the compound's biological activity.

Comparative Biological Activity of Dichlorophenyl Thiazole Isomers

The following table summarizes the reported biological activities of various dichlorophenyl thiazole isomers from different studies. It is important to note that variations in experimental conditions (e.g., cell lines, bacterial strains, assay protocols) across studies make direct comparisons challenging.

Isomer/DerivativeBiological ActivityTarget/AssayIC50/MIC ValueReference
Anticancer Activity
2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamideTheoretical study suggests notable biological activity.DFT CalculationsNot Applicable[3]
2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamideTheoretical study suggests this isomer is relatively more active.DFT CalculationsNot Applicable[3]
Thiazolyl-pyrazoline with 2,4-dichlorophenyl groupPotent inhibitor of EGFR and VEGFR-2.EGFR/VEGFR-2 Kinase AssayEGFR IC50 = 32.5 nM, VEGFR-2 IC50 = 43.0 nM[4]
Antimicrobial Activity
Thiazole derivative with 3,5-dichlorophenyl substituentShowed notable antifungal activity.Antifungal Susceptibility TestingNot specified[3]
Thiazole derivative with 3,5-dichlorophenyl substituentThis substituent was found to abolish antibacterial activity in a specific series of compounds.Antibacterial Susceptibility TestingNot specified[3]

Key Signaling Pathway: VEGFR-2 Inhibition

A prevalent mechanism of action for the anticancer effects of many thiazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to cancer cell death.

VEGFR2_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Thiazole Dichlorophenyl Thiazole Isomer Thiazole->Dimerization Inhibits Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Migration Cell Migration PI3K->Migration mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival mTOR->Proliferation mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

VEGFR-2 signaling pathway and inhibition by dichlorophenyl thiazole isomers.

Experimental Protocols

For researchers aiming to conduct their own comparative studies, detailed methodologies for key assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Workflow:

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Dichlorophenyl Thiazole Isomers A->B C 3. Add MTT Reagent & Incubate B->C D 4. Add Solubilization Solution C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 E->F

A typical workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dichlorophenyl thiazole isomers in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

VEGFR-2 Kinase Assay

This in vitro assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, which involves the transfer of a phosphate group from ATP to a substrate.

Principle: The assay quantifies the amount of ATP consumed during the kinase reaction. A decrease in the luminescent signal, which is proportional to the amount of remaining ATP, indicates higher kinase activity. The inhibitory effect of the test compound is measured by the reduction in ATP consumption.

Detailed Protocol:

  • Reagent Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).

  • Compound Dilution: Prepare serial dilutions of the dichlorophenyl thiazole isomers in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: Add the master mix to the wells of a 96-well plate. Then, add the diluted test compounds to the respective wells. Include positive (no inhibitor) and blank (no enzyme) controls.

  • Enzyme Addition: Add the diluted recombinant human VEGFR-2 enzyme to all wells except the blank.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.

  • ATP Detection: Add a kinase detection reagent (e.g., Kinase-Glo® Max) to each well to stop the reaction and measure the remaining ATP via a luminescent signal.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The available data, although not from direct comparative studies, suggests that the substitution pattern of the dichlorophenyl ring on the thiazole moiety is a critical determinant of biological activity. Theoretical studies indicate that the 3,4-dichloro substitution may be favorable for enhanced activity.[3] Furthermore, the 3,5-dichlorophenyl substitution appears to be beneficial for antifungal properties.[3]

To definitively elucidate the structure-activity relationship and identify the most potent dichlorophenyl thiazole isomer, a systematic head-to-head comparison is warranted. Future research should focus on synthesizing a series of positional isomers and evaluating their biological activities against a panel of cancer cell lines and microbial strains under standardized experimental conditions. Such studies will be invaluable for guiding the rational design of next-generation thiazole-based therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the essential procedures for the safe disposal of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine, a compound that requires careful handling due to its potential hazards.

Immediate Safety and Hazard Assessment

Key Assumed Hazards:

  • Acute Toxicity: May be harmful if ingested or inhaled.[1][3]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[1][2][4]

  • Environmental Hazard: Potentially toxic to aquatic organisms, with long-lasting effects.[3][5]

Therefore, strict adherence to safety protocols is mandatory when handling and disposing of this compound.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must wear appropriate personal protective equipment.

PPE ComponentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is recommended.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with institutional guidelines and local regulations. The following steps provide a general framework for its proper disposal.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect un- or contaminated solid this compound in a designated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste in the same designated container.

Step 2: Labeling

Proper labeling of hazardous waste is critical. The label on the waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

  • The date of accumulation

  • The name of the principal investigator or laboratory group

Step 3: Storage

Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[2] The storage area should have secondary containment to prevent the spread of material in case of a leak.

Step 4: Arrange for Professional Disposal

Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[1][2][3] Professional waste disposal services will ensure that the compound is handled and disposed of in compliance with all federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate action is necessary to mitigate harm.

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.[1]
Eye Contact Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide artificial respiration.[1]
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.[1]
Small Spill For minor spills, use an inert absorbent material like vermiculite or sand to contain the substance.[6] Do not use combustible materials.[6] Collect the absorbed material and any contaminated items into a sealed bag and place it in the hazardous waste container.[6] Decontaminate the area with soap and water.[6]
Large Spill Evacuate the immediate area and alert others.[6] Contact your institution's EHS department immediately.[6]

Disposal Workflow Diagram

cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Labeling_Storage Labeling & Storage cluster_Disposal Final Disposal A Wear Appropriate PPE B Segregate Waste (Solid, Liquid, Contaminated Materials) A->B C Use Designated Hazardous Waste Container B->C D Label Container Correctly C->D E Store in Secure, Ventilated Area D->E F Contact EHS for Pickup E->F G Professional Disposal F->G

Caption: Workflow for the proper disposal of this compound.

This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety and disposal protocols and, when available, the manufacturer's Safety Data Sheet.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.